Aranidipine, (S)-
Description
BenchChem offers high-quality Aranidipine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aranidipine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
148372-44-5 |
|---|---|
Molecular Formula |
C19H20N2O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-(2-oxopropyl) (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m0/s1 |
InChI Key |
NCUCGYYHUFIYNU-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Pharmacological Profile of (S)-Aranidipine's Active Metabolites: M-1α and M-1β
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-Aranidipine is a dihydropyridine calcium channel blocker utilized in the management of hypertension. Following administration, (S)-Aranidipine is metabolized into several compounds, among which the M-1α and M-1β metabolites have been identified as pharmacologically active.[1][2] These metabolites contribute significantly to the overall therapeutic effect and long-lasting action of the parent drug. This technical guide provides a comprehensive overview of the pharmacological profile of M-1α and M-1β, detailing their mechanism of action, binding kinetics, and functional effects on vascular smooth muscle. The information presented herein is intended to support further research and development in the field of cardiovascular therapeutics.
Core Pharmacological Attributes
The primary mechanism of action for M-1α and M-1β, consistent with other dihydropyridine derivatives, is the blockade of L-type calcium channels in vascular smooth muscle cells.[2][3][4] This inhibition of calcium influx leads to a decrease in intracellular calcium concentration, resulting in vasodilation and a subsequent reduction in blood pressure.[3][4]
While qualitatively similar to the parent compound, M-1α and M-1β exhibit distinct quantitative pharmacological properties. Notably, their binding affinity for the dihydropyridine receptor is lower than that of (S)-aranidipine, and their potency in inhibiting calcium uptake is also reduced.[1] However, a key characteristic of these metabolites is their slower binding kinetics, which is thought to be a major contributor to the sustained in vivo vasodilatory effect of aranidipine.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for M-1α and M-1β in comparison to (S)-aranidipine and other relevant dihydropyridines. It is important to note that while the primary research indicates larger dissociation constants (Kd) and smaller association/dissociation rate constants for the metabolites compared to reference compounds, the precise numerical values from the definitive study by Miyoshi et al. (1997) are not publicly available in the retrieved search results. The tables therefore reflect the qualitative relationships reported in the literature.
Table 1: Dihydropyridine Receptor Binding Affinity
| Compound | Tissue Source | Radioligand | Kd (Dissociation Constant) | Bmax (Maximum Binding Sites) |
| M-1α | Porcine Heart Membranes | [3H]M-1α | Larger than Aranidipine & Nitrendipine | Similar to Aranidipine & Nitrendipine |
| M-1β | Porcine Heart Membranes | [3H]M-1β | Larger than Aranidipine & Nitrendipine | Similar to Aranidipine & Nitrendipine |
| (S)-Aranidipine | Porcine Heart Membranes | [3H]Aranidipine | Reference | Reference |
| Nitrendipine | Porcine Heart Membranes | [3H]Nitrendipine | Reference | Reference |
Data is based on qualitative descriptions from Miyoshi et al., 1997.[1] Precise values are not available in the cited literature.
Table 2: Binding Kinetics at the Dihydropyridine Receptor
| Compound | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) |
| M-1α | Significantly smaller than Nitrendipine | Significantly smaller than Nitrendipine |
| M-1β | Significantly smaller than Nitrendipine | Significantly smaller than Nitrendipine |
| (S)-Aranidipine | Significantly smaller than Nitrendipine | Significantly smaller than Nitrendipine |
| Nitrendipine | Reference | Reference |
Data is based on qualitative descriptions from Miyoshi et al., 1997.[1] Precise values are not available in the cited literature.
Table 3: Functional Activity in Vascular Tissue
| Compound | Assay | Tissue | Effect | Potency |
| M-1α | 45Ca2+ Uptake Inhibition | Isolated Guinea Pig Aorta | Inhibition of stimulated Ca2+ uptake | Less potent than Aranidipine |
| M-1β | 45Ca2+ Uptake Inhibition | Isolated Guinea Pig Aorta | Inhibition of stimulated Ca2+ uptake | Less potent than Aranidipine |
| M-1α & M-1β | Vasodilation (Femoral Blood Flow) | Anesthetized Dogs | Increase in femoral blood flow | Required 3x higher dose than Aranidipine |
| (S)-Aranidipine | 45Ca2+ Uptake Inhibition | Isolated Guinea Pig Aorta | Inhibition of stimulated Ca2+ uptake | Reference |
| (S)-Aranidipine | Vasodilation (Femoral Blood Flow) | Anesthetized Dogs | Increase in femoral blood flow | Reference |
Data is based on qualitative and semi-quantitative descriptions from Miyoshi et al., 1997.[1] Precise IC50 values are not available in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of M-1α and M-1β, based on the abstract by Miyoshi et al. (1997) and general pharmacological practices.
Dihydropyridine Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of M-1α and M-1β to the dihydropyridine receptor.
Materials:
-
Tissue: Porcine heart membranes (a rich source of L-type calcium channels).
-
Radioligands: [3H]M-1α, [3H]M-1β, [3H]Aranidipine, [3H]Nitrendipine.
-
Buffers: Tris-HCl buffer (pH 7.4).
-
Apparatus: Filtration manifold, glass fiber filters, liquid scintillation counter.
Methodology:
-
Membrane Preparation: Porcine heart tissue is homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.
-
Saturation Binding: To determine Kd and Bmax, membrane preparations are incubated with increasing concentrations of the radioligand until equilibrium is reached. Non-specific binding is determined in the presence of a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).
-
Kinetic Studies:
-
Association Rate (kon): Membranes are incubated with a fixed concentration of radioligand, and the amount of specific binding is measured at various time points until equilibrium is reached.
-
Dissociation Rate (koff): After reaching equilibrium with the radioligand, a high concentration of an unlabeled ligand is added to prevent re-binding of the radioligand. The decrease in specific binding is then measured over time.
-
-
Data Analysis: The binding data is analyzed using non-linear regression to determine Kd, Bmax, kon, and koff.
45Ca2+ Uptake Inhibition Assay
Objective: To assess the functional inhibitory effect of M-1α and M-1β on voltage-gated calcium influx in vascular smooth muscle.
Materials:
-
Tissue: Isolated guinea pig aorta.
-
Solutions: Physiological salt solution (PSS), high K+ depolarizing solution, 45CaCl2.
-
Test Compounds: M-1α, M-1β, (S)-Aranidipine.
-
Apparatus: Scintillation vials, liquid scintillation counter.
Methodology:
-
Tissue Preparation: The guinea pig aorta is dissected, cleaned of connective tissue, and cut into rings.
-
Pre-incubation: The aortic rings are pre-incubated with varying concentrations of the test compounds or vehicle in PSS.
-
Stimulation and 45Ca2+ Uptake: The rings are then transferred to a high K+ depolarizing solution containing 45CaCl2 to stimulate calcium influx through L-type calcium channels.
-
Washing: After a defined incubation period, the rings are washed extensively with an ice-cold, calcium-free solution containing a chelating agent (e.g., EGTA) to remove extracellular 45Ca2+.
-
Quantification: The tissue is solubilized, and the amount of incorporated 45Ca2+ is determined by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the stimulated calcium uptake in the absence of the drug. IC50 values are determined from concentration-response curves.
In Vivo Vasodilation Assay
Objective: To evaluate the vasodilatory effects of M-1α and M-1β in an in vivo model.
Materials:
-
Animal Model: Anesthetized dogs.
-
Test Compounds: M-1α, M-1β, (S)-Aranidipine, Nifedipine.
-
Apparatus: Electromagnetic flowmeter, arterial pressure transducer, data acquisition system.
Methodology:
-
Animal Preparation: Dogs are anesthetized, and the femoral artery is surgically exposed. An electromagnetic flow probe is placed around the artery to measure blood flow.
-
Drug Administration: The test compounds are administered via intra-arterial infusion into the femoral vascular bed.
-
Measurement: Femoral blood flow and systemic arterial blood pressure are continuously monitored before, during, and after drug infusion.
-
Data Analysis: The changes in femoral blood flow are quantified to assess the vasodilatory effect. The onset and duration of action are also determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway of M-1α and M-1β in Vascular Smooth Muscle```dot
References
- 1. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Aranidipine used for? [synapse.patsnap.com]
- 4. What is the mechanism of Aranidipine? [synapse.patsnap.com]
(S)-Aranidipine Binding Affinity to Voltage-Gated Calcium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to (S)-Aranidipine and Voltage-Gated Calcium Channels
Aranidipine, a third-generation dihydropyridine, is a potent antagonist of L-type voltage-gated calcium channels.[1][2] These channels are crucial for regulating calcium influx into cells, a key process in muscle contraction, neurotransmitter release, and gene expression.[1] The therapeutic efficacy of Aranidipine in hypertension stems from its ability to block these channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Like other dihydropyridines, Aranidipine exhibits stereoselectivity, with the (S)-enantiomer generally possessing significantly higher binding affinity and pharmacological activity compared to the (R)-enantiomer. Aranidipine is also known to have active metabolites, M-1α and M-1β, which contribute to its overall therapeutic effect.[3] Furthermore, studies have indicated that Aranidipine may also exert inhibitory effects on T-type voltage-gated calcium channels.[4]
Binding Affinity and Kinetics
While precise Kᵢ or IC₅₀ values for (S)-Aranidipine are not available in the reviewed literature, qualitative and comparative data provide insights into its binding characteristics.
Data Summary: Aranidipine and its Metabolites
| Compound | Target Channel(s) | Binding Affinity (Qualitative) | Key Findings |
| Aranidipine | L-type (CaV1.2), T-type VGCCs | High | Parent compound with primary antihypertensive activity.[3][4] |
| Metabolite M-1α | L-type VGCCs | Lower than Aranidipine | Possesses slower kinetic binding properties, contributing to the long-lasting effect of Aranidipine.[5] |
| Metabolite M-1β | L-type VGCCs | Lower than Aranidipine | Similar to M-1α, exhibits slower binding kinetics.[5] |
Note: Quantitative Kᵢ or IC₅₀ values for (S)-Aranidipine are not specified in the cited literature.
A study on the metabolites of Aranidipine, M-1α and M-1β, revealed that they have larger dissociation constants (Kd) than the parent compound, indicating a lower binding affinity.[5] However, these metabolites exhibit slower association and dissociation rates, which may contribute to the sustained therapeutic action of Aranidipine.[5]
Experimental Protocols
The binding affinity and functional effects of dihydropyridine calcium channel blockers like (S)-Aranidipine are typically determined using a combination of radioligand binding assays and electrophysiological techniques.
Radioligand Binding Assay (Generalized Protocol)
Radioligand binding assays are employed to determine the affinity (Kᵢ) and density (Bₘₐₓ) of a drug for its receptor. For dihydropyridines, a common radioligand is [³H]-nitrendipine or other potent dihydropyridine radiotracers.
Methodology:
-
Membrane Preparation:
-
Isolate cell membranes from a tissue or cell line expressing the target voltage-gated calcium channel (e.g., vascular smooth muscle, cardiac tissue, or a recombinant cell line like HEK293 expressing CaV1.2).
-
Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]-nitrendipine).
-
Add increasing concentrations of the unlabeled competitor ligand ((S)-Aranidipine).
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of (S)-Aranidipine.
Whole-Cell Patch-Clamp Electrophysiology (Generalized Protocol)
This technique allows for the functional characterization of ion channel activity by measuring the ionic currents flowing through the channels in a whole-cell configuration.
Methodology:
-
Cell Preparation:
-
Isolate single cells expressing the target voltage-gated calcium channels (e.g., vascular smooth muscle cells or transfected HEK293 cells).
-
Place the cells in a recording chamber on the stage of an inverted microscope.
-
-
Patch-Clamp Recording:
-
Use a glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, to form a high-resistance seal (giga-seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.
-
Clamp the membrane potential at a holding potential where the calcium channels are in a closed state (e.g., -80 mV).
-
-
Current Measurement:
-
Apply depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward calcium currents.
-
Perfuse the cells with an external solution containing a known concentration of (S)-Aranidipine.
-
Record the calcium currents again in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current before and after the application of (S)-Aranidipine.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.
-
Determine the IC₅₀ value from this curve, representing the concentration of (S)-Aranidipine that inhibits 50% of the calcium current.
-
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for functional analysis of (S)-Aranidipine effects.
Signaling Pathways
The primary mechanism of action of (S)-Aranidipine is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition disrupts the normal signaling cascade that leads to vasoconstriction.
Signaling Pathway of (S)-Aranidipine in Vascular Smooth Muscle Relaxation
Caption: (S)-Aranidipine's mechanism of inducing vasodilation.
Conclusion
(S)-Aranidipine is a potent L-type voltage-gated calcium channel antagonist with a high affinity for its target. While specific quantitative binding data for the (S)-enantiomer remains to be fully elucidated in publicly available literature, its mechanism of action through the inhibition of calcium influx in vascular smooth muscle is well-established. The experimental protocols described herein provide a framework for the detailed characterization of its binding affinity and functional effects. Further research to quantify the binding kinetics and affinity of (S)-Aranidipine and its metabolites will provide a more complete understanding of its pharmacological profile and contribute to the development of more targeted antihypertensive therapies.
References
- 1. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. embopress.org [embopress.org]
- 5. Functional tuning of Vascular L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Primary Target: An In-depth Technical Guide to the Molecular Interactions of (S)-Aranidipine Beyond Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
(S)-Aranidipine, a dihydropyridine calcium channel blocker, is well-established as a potent antagonist of L-type calcium channels, a mechanism central to its antihypertensive effects. However, emerging evidence reveals that the pharmacological profile of (S)-Aranidipine extends beyond this primary target, encompassing interactions with other key signaling proteins. This technical guide provides a comprehensive overview of the known molecular targets of (S)-Aranidipine outside of L-type calcium channels, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and workflows.
Identified Off-Target Molecular Interactions
Current research has identified two principal molecular targets of (S)-Aranidipine beyond the L-type calcium channel:
-
Voltage-Gated T-type Calcium Channels (Ca(v)3.2 subtype): (S)-Aranidipine has been shown to inhibit this specific subtype of T-type calcium channels.
-
Alpha-2 Adrenergic Receptors: (S)-Aranidipine also acts as a selective antagonist at these receptors.
These interactions contribute to the broader pharmacological effects of the drug and are of significant interest for understanding its complete mechanism of action and potential for therapeutic repositioning.
Quantitative Analysis of (S)-Aranidipine's Off-Target Interactions
| Target | Subtype | Interaction | Quantitative Data (IC50/Ki) | Data Source |
| Voltage-Gated T-type Calcium Channel | Ca(v)3.2 (alpha-1H) | Inhibition | Data not available | [1] |
| Alpha-2 Adrenergic Receptor | Not specified | Antagonism | Data not available | [1] |
Note: The lack of publicly available, specific quantitative data for these interactions represents a significant gap in the pharmacological understanding of (S)-Aranidipine and underscores the need for further research in this area.
Experimental Protocols for Investigating Off-Target Interactions
The following sections outline the detailed experimental methodologies that are employed to characterize the interactions of compounds like (S)-Aranidipine with their molecular targets.
Electrophysiological Analysis of T-type Calcium Channel Inhibition
The "gold standard" for characterizing the effects of a compound on ion channel function is the patch-clamp technique .[2] This method allows for the direct measurement of ion currents flowing through channels in the cell membrane.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ca(v)3.2 Channels
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Cells are transiently transfected with a plasmid encoding the human Ca(v)3.2 (alpha-1H) subunit using a suitable transfection reagent (e.g., Lipofectamine). Electrophysiological recordings are typically performed 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH.
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2 with CsOH.
-
Whole-cell patch-clamp recordings are established. The membrane potential is held at -100 mV.
-
T-type calcium channel currents are elicited by a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
-
Drug Application and Data Analysis:
-
(S)-Aranidipine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the external solution.
-
The concentration-response relationship is determined by applying increasing concentrations of (S)-Aranidipine to the cell and measuring the resulting inhibition of the peak T-type calcium channel current.
-
The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
-
Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Antagonism
Radioligand binding assays are a powerful tool for quantifying the affinity of a drug for a specific receptor.[3]
Experimental Protocol: Radioligand Competition Binding Assay for Alpha-2 Adrenergic Receptors
-
Membrane Preparation:
-
Cells stably expressing the human alpha-2 adrenergic receptor (e.g., CHO-K1 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes. The resulting membrane pellet is resuspended in the binding buffer.
-
-
Competition Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist for the alpha-2 adrenergic receptor (e.g., [3H]-rauwolscine or [3H]-RX821002).[4]
-
Increasing concentrations of unlabeled (S)-Aranidipine are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled alpha-2 adrenergic receptor antagonist (e.g., yohimbine).
-
-
Data Acquisition and Analysis:
-
After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The concentration of (S)-Aranidipine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) for (S)-Aranidipine is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the off-target molecules and the general workflows for the experimental protocols described.
Conclusion and Future Directions
(S)-Aranidipine demonstrates a more complex pharmacological profile than its classification as a simple L-type calcium channel blocker would suggest. Its interactions with Ca(v)3.2 T-type calcium channels and alpha-2 adrenergic receptors present intriguing possibilities for its therapeutic application and a more nuanced understanding of its side-effect profile. The significant gap in quantitative data for these off-target interactions highlights a critical area for future research. A comprehensive characterization of the binding affinities and functional potencies of (S)-Aranidipine at these targets will be instrumental in fully elucidating its mechanism of action and exploring its potential in new therapeutic contexts. Drug development professionals are encouraged to pursue these lines of investigation to unlock the full potential of this multifaceted molecule.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (S)-Aranidipine: A Technical Guide
Introduction
Aranidipine is a third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension and angina pectoris.[1] As with many chiral drugs, the therapeutic activity of aranidipine is stereoselective, with the (S)-enantiomer being principally responsible for its pharmacological effects. This technical guide provides an in-depth overview of the discovery of the stereoselective activity of aranidipine and detailed methodologies for the synthesis of the racemic compound and the resolution of its enantiomers.
Discovery of Stereoselective Activity
The pharmacological activity of dihydropyridine calcium channel blockers is known to be stereospecific. For analogous compounds such as pranidipine, the (S)-isomer exhibits significantly greater potency as a calcium channel blocker compared to the (R)-isomer. In isolated rat aorta, the S-isomer of pranidipine was found to be approximately 50 times more potent than the R-isomer in blocking calcium channels.[2] This established principle of stereoselectivity in the dihydropyridine class led to the investigation of the individual enantiomers of aranidipine, confirming that the (S)-enantiomer is the eutomer, possessing the desired therapeutic activity.
Racemic Synthesis of Aranidipine
The synthesis of racemic aranidipine is achieved through a Hantzsch-type dihydropyridine synthesis. The general procedure involves the condensation of a β-ketoester, an aldehyde, and an enamine. The specific synthesis of aranidipine, chemically named 3-methyl 5-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, involves the reaction of methyl acetoacetate, 2-nitrobenzaldehyde, and 3-aminocrotonate.
Experimental Protocol: Racemic Synthesis
A detailed protocol for a similar dihydropyridine synthesis is described in U.S. Patent 4,446,325. The following is a representative procedure based on established Hantzsch synthesis methodologies:
-
Reaction Setup: A mixture of methyl acetoacetate (1 equivalent), 2-nitrobenzaldehyde (1 equivalent), and 3-aminocrotonate (1 equivalent) is prepared in a suitable solvent, such as methanol or ethanol.
-
Reaction Conditions: The mixture is heated to reflux and stirred for a period of 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield racemic aranidipine.
Chiral Resolution of Aranidipine Enantiomers
The separation of the (S)- and (R)-enantiomers of aranidipine can be accomplished through several methods, including chiral High-Performance Liquid Chromatography (HPLC) and enzymatic kinetic resolution.
Chiral HPLC Resolution
Chiral HPLC is a widely used and effective technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have proven to be particularly effective for the resolution of dihydropyridine compounds.
The following is a general method for the chiral separation of a dihydropyridine compound, which can be adapted for aranidipine:
-
Column: A chiral stationary phase column, such as a Chiralcel OD-H or Chiralpak AD, is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically employed. The addition of a small amount of an amine modifier (e.g., diethylamine) for basic compounds or an acidic modifier (e.g., trifluoroacetic acid) for acidic compounds can improve peak shape and resolution.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where aranidipine exhibits strong absorbance is used.
-
Optimization: The mobile phase composition and temperature are optimized to achieve baseline separation of the enantiomers.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For dihydropyridine esters, lipase-catalyzed hydrolysis or transesterification can be employed.
A general procedure for the enzymatic kinetic resolution of a dihydropyridine ester is as follows:
-
Enzyme Selection: A suitable lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas fluorescens lipase, is selected.
-
Reaction Setup: Racemic aranidipine is dissolved in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether). The selected lipase is added to the solution.
-
Acyl Donor (for transesterification): An acyl donor, such as vinyl acetate or isopropenyl acetate, is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30-50 °C). The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.
-
Work-up and Separation: Once the desired ee is reached (typically around 50% conversion), the enzyme is filtered off. The unreacted (S)-aranidipine and the acylated (R)-aranidipine can then be separated by standard chromatographic techniques.
Data Summary
The following tables summarize key data related to the synthesis and properties of (S)-Aranidipine.
Table 1: Reactants for Racemic Aranidipine Synthesis
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Methyl Acetoacetate | C5H8O3 | 116.12 | β-Ketoester |
| 2-Nitrobenzaldehyde | C7H5NO3 | 151.12 | Aldehyde |
| 3-Aminocrotonate | C4H7NO2 | 101.10 | Enamine |
Table 2: Typical Chiral HPLC Parameters for Dihydropyridine Resolution
| Parameter | Condition |
| Column | Chiralcel OD-H / Chiralpak AD |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV (e.g., 254 nm) |
Table 3: Enzymes for Kinetic Resolution of Dihydropyridine Esters
| Enzyme | Source Organism | Typical Reaction |
| Lipase B | Candida antarctica | Transesterification / Hydrolysis |
| Lipase | Pseudomonas fluorescens | Transesterification / Hydrolysis |
Visualizations
Signaling Pathway of Aranidipine
Caption: Mechanism of action of (S)-Aranidipine.
Experimental Workflow for Racemic Synthesis
Caption: Workflow for the racemic synthesis of Aranidipine.
Logical Relationship for Chiral Resolution
Caption: Methods for the chiral resolution of Aranidipine.
References
(S)-Aranidipine: A Technical Guide to Physicochemical Properties for Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the core physicochemical properties of (S)-Aranidipine, the pharmacologically active enantiomer of Aranidipine. Aranidipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] While often supplied as a racemate, the (S)-enantiomer is reported to be 150 times more active than the (R)-enantiomer, making its specific properties crucial for targeted research and development.[3] This guide consolidates essential data, outlines standardized experimental protocols, and visualizes key mechanisms to support laboratory applications.
Physicochemical and Chemical Identity
(S)-Aranidipine's identity and fundamental properties are summarized below. Data primarily corresponds to the racemic mixture, (±)-Aranidipine, unless specified otherwise, due to its common use and availability in literature.
Table 1: Summary of Physicochemical Properties of Aranidipine
| Property | Value | Source(s) |
| IUPAC Name | 3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [4] |
| CAS Registry Number | 86780-90-7 (Racemic Mixture) | [3][5][6] |
| Molecular Formula | C₁₉H₂₀N₂O₇ | [2][3][6] |
| Molecular Weight | 388.37 g/mol | [5][6] |
| Appearance | Light yellow to yellow solid; Yellow prisms from ethyl acetate/hexane | [5][7] |
| Melting Point | 155 °C | [5] |
| Water Solubility | 0.0112 mg/mL (Predicted) | [8] |
| logP (Octanol/Water) | 2.71 (Predicted) | [8] |
| pKa (Strongest Acidic) | 16.8 (Predicted) | [8] |
| pKa (Strongest Basic) | -6.6 (Predicted) | [8] |
Solubility Profile
The solubility of a compound is critical for designing in vitro assays and formulating in vivo delivery systems. Aranidipine is characterized by poor aqueous solubility.
Table 2: Solubility Data for Aranidipine
| Solvent | Solubility / Concentration | Notes | Source(s) |
| Water | Insoluble | Predicted value: 0.0112 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (321.86 mM) | Requires sonication; use newly opened, hygroscopic DMSO for best results. | [7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (5.36 mM) | Yields a clear solution. Recommended for in vivo studies. | [7] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (5.36 mM) | Yields a clear solution. Recommended for in vivo studies. | [7] |
Note: For in vivo experiments, it is recommended that working solutions are prepared freshly on the day of use as the compound can be unstable in solution.[7]
Experimental Protocols & Workflows
Standardized protocols are essential for reproducing and comparing experimental results. The following sections detail common methodologies for determining key physicochemical parameters.
The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[9]
Methodology:
-
Preparation: Add an excess amount of solid (S)-Aranidipine to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is necessary to ensure saturation.[9][10]
-
Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[10][11]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation at high speed or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[10][12]
-
Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the concentration of (S)-Aranidipine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility.
References
- 1. What is Aranidipine used for? [synapse.patsnap.com]
- 2. Aranidipine - Wikipedia [en.wikipedia.org]
- 3. Aranidipine|lookchem [lookchem.com]
- 4. aranidipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Aranidipine [drugfuture.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
(S)-Aranidipine: A Deep Dive into its Effects on Intracellular Calcium Concentration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of (S)-Aranidipine on intracellular calcium concentration. (S)-Aranidipine is the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker, Aranidipine. Its primary therapeutic application is in the management of hypertension, achieved through the modulation of calcium influx in vascular smooth muscle cells.[1] This document details the mechanism of action, summarizes available quantitative data, provides in-depth experimental protocols for assessing intracellular calcium levels, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
(S)-Aranidipine exerts its pharmacological effects by primarily targeting and blocking L-type voltage-gated calcium channels located on the plasma membrane of vascular smooth muscle cells.[1][2] In the resting state, these channels are closed. Upon depolarization of the cell membrane, they open, allowing an influx of extracellular calcium ions (Ca²⁺) into the cell. This rise in intracellular calcium concentration ([Ca²⁺]i) is a critical trigger for the cascade of events leading to muscle contraction.
(S)-Aranidipine, and dihydropyridines in general, exhibit a high affinity for the inactivated state of the L-type calcium channel, which is more prevalent in the depolarized membranes of vascular smooth muscle.[1] By binding to the α1 subunit of the channel, (S)-Aranidipine stabilizes it in a closed or inactivated state, thereby inhibiting the influx of calcium. This reduction in intracellular calcium leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent lowering of peripheral vascular resistance and blood pressure.[2]
Beyond its prominent role in blocking L-type calcium channels, Aranidipine has also been shown to inhibit T-type calcium channels, which may contribute to its overall cardiovascular effects.[3] Additionally, Aranidipine has two active metabolites, M-1α and M-1β, which also contribute to its vasodilatory activity through their own calcium antagonistic properties.[4]
Data Presentation
While direct quantitative data on the specific effects of the (S)-enantiomer of Aranidipine on intracellular calcium concentration is limited in publicly available literature, studies on the racemic mixture of Aranidipine provide valuable insights into its dose-dependent inhibitory effects on calcium currents. It is important to note that in other dihydropyridines, the (S)-enantiomer is often significantly more potent than the (R)-enantiomer.
The following table summarizes the effects of racemic Aranidipine on L-type and T-type calcium currents in guinea pig ventricular myocytes. This data serves as a proxy for its effect on intracellular calcium, as a reduction in calcium current directly leads to a decrease in intracellular calcium concentration.
| Drug | Cell Type | Channel Type | Concentration | Effect on Calcium Current | Reference |
| Aranidipine | Guinea Pig Ventricular Myocytes | L-type | 10 nmol/L - 1 µmol/L | Concentration-dependent decrease | [3] |
| Aranidipine | Guinea Pig Ventricular Myocytes | T-type | 10 nmol/L - 1 µmol/L | Concentration-dependent decrease | [3] |
Signaling Pathway
The signaling pathway of (S)-Aranidipine's action on vascular smooth muscle cells is a direct consequence of its interaction with L-type calcium channels. The following diagram illustrates this pathway.
Experimental Protocols
The following section details a generalized protocol for measuring the effect of (S)-Aranidipine on intracellular calcium concentration in a vascular smooth muscle cell line, such as A7r5, using the ratiometric fluorescent indicator Fura-2 AM.
Materials and Reagents
-
A7r5 vascular smooth muscle cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered saline solution (HBS)
-
Potassium Chloride (KCl) for depolarization
-
(S)-Aranidipine stock solution (in DMSO)
-
Ionomycin (for positive control)
-
EGTA (for negative control)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)
Experimental Workflow
The workflow for assessing the impact of (S)-Aranidipine on intracellular calcium involves cell culture, loading with a calcium-sensitive dye, treatment with the compound, and measurement of fluorescence changes.
Detailed Procedure
-
Cell Culture and Plating:
-
Culture A7r5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM) in HBS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. Probenecid (e.g., 2.5 mM) can be included to inhibit dye leakage from the cells.
-
Wash the confluent cell monolayers once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBS to remove any extracellular dye.
-
Add fresh HBS to the wells and allow the cells to incubate for a further 30 minutes to ensure complete de-esterification of the Fura-2 AM.
-
-
Measurement of Intracellular Calcium:
-
Place the microplate in a fluorescence plate reader capable of dual-wavelength excitation.
-
Measure the baseline fluorescence by exciting the cells at both 340 nm and 380 nm and recording the emission at 510 nm for a set period.
-
Add varying concentrations of (S)-Aranidipine to the wells and incubate for a predetermined time to allow for drug-channel interaction.
-
To stimulate calcium influx, add a depolarizing concentration of KCl (e.g., 50 mM) to the wells.
-
Immediately begin recording the fluorescence at 340 nm and 380 nm excitation wavelengths over time to capture the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The intracellular calcium concentration can be calculated from the fluorescence ratio using the Grynkiewicz equation, which requires calibration with minimum (Rmin, in the presence of a calcium chelator like EGTA) and maximum (Rmax, in the presence of a calcium ionophore like ionomycin) fluorescence ratios.
-
Plot the inhibition of the KCl-induced calcium increase against the concentration of (S)-Aranidipine to generate a dose-response curve and determine the IC₅₀ value.
-
Conclusion
(S)-Aranidipine is a potent inhibitor of L-type voltage-gated calcium channels, with additional effects on T-type channels. Its mechanism of action, centered on the reduction of intracellular calcium concentration in vascular smooth muscle cells, is the basis for its therapeutic efficacy in hypertension. While specific quantitative data for the (S)-enantiomer's direct effect on intracellular calcium levels remains an area for further public research, the established protocols and understanding of its racemic form provide a strong foundation for its continued investigation and application in drug development. The methodologies and pathways detailed in this guide offer a framework for researchers to further explore the nuanced effects of (S)-Aranidipine and other calcium channel blockers.
References
- 1. What is Aranidipine used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Aranidipine in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Aranidipine is a dihydropyridine calcium channel blocker recognized for its potent and long-lasting antihypertensive effects.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial in the regulation of vascular smooth muscle contraction and cardiac function.[1][2][3] Additionally, studies have revealed that Aranidipine also exerts inhibitory effects on T-type calcium channels.[4] This dual-channel blockade contributes to its therapeutic profile. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct interaction of compounds like (S)-Aranidipine with ion channels, providing high-resolution data on channel function and modulation.
These application notes provide a detailed protocol for utilizing (S)-Aranidipine in whole-cell patch-clamp experiments to characterize its effects on both L-type and T-type voltage-gated calcium channels.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the application of (S)-Aranidipine in patch-clamp electrophysiology, based on published findings and typical experimental conditions.
| Parameter | L-Type Ca2+ Current (ICa,L) | T-Type Ca2+ Current (ICa,T) | Reference |
| Drug Concentration Range | 10 nmol/L - 1 µmol/L | 10 nmol/L - 1 µmol/L | [4] |
| Holding Potential (Vh) | -40 mV (to inactivate T-type channels) | -90 mV | [5][6] |
| Test Potential (Vt) | 0 mV to +20 mV | -30 mV | |
| Charge Carrier | BaCl2 (5-20 mM) or CaCl2 (2-5 mM) | BaCl2 (5-20 mM) or CaCl2 (2-5 mM) | |
| Expected Effect | Concentration-dependent inhibition of peak current | Concentration-dependent inhibition of peak current | [4] |
Experimental Protocols
(S)-Aranidipine Stock Solution Preparation
(S)-Aranidipine is unstable in solution and should be prepared fresh for each experiment.
Materials:
-
(S)-Aranidipine powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a 10 mM stock solution of (S)-Aranidipine in 100% DMSO. For example, for a final volume of 1 mL, dissolve the appropriate amount of (S)-Aranidipine powder in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular recording solution. Ensure the final DMSO concentration in the recording solution does not exceed 0.1% to avoid solvent effects on the cells.
Cell Preparation
This protocol is suitable for isolated ventricular myocytes or cell lines heterologously expressing L-type (e.g., CaV1.2) or T-type (e.g., CaV3.1, CaV3.2) calcium channels.
Materials:
-
Isolated cardiomyocytes or cultured cells
-
Enzymatic dissociation solution (for primary cells)
-
Cell culture medium
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
Protocol:
-
For primary ventricular myocytes, isolate cells using a standard enzymatic digestion protocol (e.g., collagenase/protease).[5]
-
For cultured cell lines, detach cells from the culture dish using a gentle cell dissociation reagent.
-
Resuspend the isolated cells in the extracellular solution and allow them to adhere to glass coverslips in a recording chamber for at least 15-20 minutes before initiating recordings.
Electrophysiological Recordings: Whole-Cell Patch-Clamp
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with appropriate optics
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
Solutions:
| Solution | Component | Concentration (mM) |
| Extracellular (Bath) | NaCl | 135 |
| CsCl | 5.4 | |
| MgCl2 | 1 | |
| BaCl2 or CaCl2 | 5-20 (BaCl2 is often used to increase current amplitude and reduce Ca2+-dependent inactivation) | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with CsOH | ||
| Intracellular (Pipette) | CsCl | 120 |
| EGTA | 10 | |
| Mg-ATP | 5 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH |
Protocol:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Position the recording chamber with the cells on the microscope stage and perfuse with the extracellular solution.
-
Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the intracellular solution for 5-10 minutes before starting the voltage-clamp protocols.
Voltage-Clamp Protocols
To Isolate L-type Calcium Currents (ICa,L):
-
Set the holding potential (Vh) to -40 mV to inactivate T-type and sodium channels.
-
Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 200-300 ms.
-
Allow a 5-10 second interval between sweeps.
-
Record baseline currents in the absence of (S)-Aranidipine.
-
Perfuse the cell with increasing concentrations of (S)-Aranidipine (e.g., 10 nM, 100 nM, 1 µM) and repeat the voltage-clamp protocol at each concentration.
To Isolate T-type Calcium Currents (ICa,T):
-
Set the holding potential (Vh) to -90 mV to ensure availability of T-type channels.
-
Apply depolarizing voltage steps from -70 mV to +20 mV in 10 mV increments for 200-300 ms.
-
Use a pre-pulse to -40 mV before the test pulse to inactivate L-type channels if they are also present and need to be separated.
-
Record baseline currents and then apply (S)-Aranidipine as described for L-type currents.
Data Analysis
-
Measure the peak inward current amplitude at each test potential for both control and drug application conditions.
-
Construct current-voltage (I-V) relationships by plotting the peak current amplitude against the test potential.
-
To determine the concentration-response relationship, plot the percentage of current inhibition against the logarithm of the (S)-Aranidipine concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for patch-clamp analysis of (S)-Aranidipine.
Caption: Mechanism of action of (S)-Aranidipine on calcium channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 3. What is Aranidipine used for? [synapse.patsnap.com]
- 4. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Calcium Imaging Assays with (S)-Aranidipine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Aranidipine is the pharmacologically active S-enantiomer of Aranidipine, a dihydropyridine derivative that functions as a calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle cells.[3][4][5] By blocking the influx of extracellular calcium ions into these cells, (S)-Aranidipine leads to vasodilation and a subsequent reduction in blood pressure, making it an effective antihypertensive agent.[3][4] In addition to L-type channels, Aranidipine has also been shown to inhibit T-type calcium channels.[6]
Cell-based calcium imaging assays are powerful tools for characterizing the activity of ion channel modulators like (S)-Aranidipine.[7][8] These assays utilize fluorescent indicators that exhibit a change in fluorescence intensity upon binding to intracellular calcium.[9][10] This allows for the real-time monitoring of changes in intracellular calcium concentrations following the application of a compound, providing quantitative data on its potency and mechanism of action.[7][9] This application note provides a detailed protocol for conducting a cell-based calcium imaging assay to evaluate the inhibitory effects of (S)-Aranidipine on L-type calcium channels.
Signaling Pathway of (S)-Aranidipine Action
Caption: Mechanism of (S)-Aranidipine action on L-type calcium channels.
Experimental Protocols
This protocol describes a fluorescent-based calcium flux assay to measure the inhibition of L-type calcium channels by (S)-Aranidipine in a cell line endogenously expressing these channels, such as vascular smooth muscle cells.[11]
Materials and Reagents
-
Cell Line: Human Aortic Smooth Muscle Cells (HAoSMC) or a similar cell line with robust L-type calcium channel expression.
-
Cell Culture Medium: SmGM™-2 Smooth Muscle Growth Medium-2 BulletKit™ or appropriate medium for the chosen cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM or another suitable calcium-sensitive dye.
-
Probenecid: To inhibit the efflux of the dye from the cells.
-
(S)-Aranidipine: Stock solution in DMSO.
-
L-type Calcium Channel Agonist: Bay K 8644 or a high concentration of KCl to induce channel opening.
-
Positive Control: A known L-type calcium channel blocker (e.g., Nifedipine).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Experimental Workflow
Caption: Workflow for the cell-based calcium imaging assay.
Detailed Protocol
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in the culture medium.
-
Seed the cells into a black, clear-bottom 96-well or 384-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer. A typical concentration is 2-5 µM Fluo-4 AM and 1-2.5 mM probenecid.
-
Aspirate the culture medium from the cell plate and wash once with assay buffer.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the wells 2-3 times with assay buffer containing probenecid to remove excess dye. Leave a final volume of assay buffer in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of (S)-Aranidipine and the positive control (e.g., Nifedipine) in assay buffer. Also, prepare a vehicle control (DMSO).
-
Add the compound dilutions to the respective wells of the cell plate.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the channels.
-
-
Fluorescence Measurement:
-
Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence reading for a few seconds before the addition of the agonist.
-
Inject the L-type calcium channel agonist (e.g., Bay K 8644 or KCl) into each well while simultaneously recording the fluorescence signal kinetically for a period of 60-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence is typically calculated as the peak fluorescence intensity minus the baseline fluorescence intensity (ΔF) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀).
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a standard blocker (100% inhibition).
-
Plot the normalized response against the logarithm of the (S)-Aranidipine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
The following tables represent expected data from a calcium imaging assay with (S)-Aranidipine.
Table 1: Dose-Response of (S)-Aranidipine on L-type Calcium Channel Inhibition
| (S)-Aranidipine Conc. (nM) | Log Concentration | % Inhibition (Mean ± SD) |
| 0.1 | -10 | 5.2 ± 1.8 |
| 1 | -9 | 15.8 ± 3.5 |
| 10 | -8 | 48.9 ± 5.1 |
| 100 | -7 | 85.3 ± 4.2 |
| 1000 | -6 | 98.1 ± 2.3 |
| 10000 | -5 | 99.5 ± 1.9 |
Table 2: Summary of Potency for L-type Calcium Channel Blockers
| Compound | IC₅₀ (nM) | Hill Slope |
| (S)-Aranidipine | 10.5 | 1.1 |
| Nifedipine | 25.8 | 1.0 |
Note: The data presented in these tables are representative and should be determined experimentally.
Troubleshooting
-
High background fluorescence: Ensure thorough washing after dye loading. Optimize dye concentration and loading time.
-
Low signal-to-noise ratio: Increase cell seeding density. Check the viability of the cells. Optimize agonist concentration.
-
Large well-to-well variability: Ensure a uniform cell monolayer. Check for and minimize pipetting errors.
-
Compound precipitation: Check the solubility of (S)-Aranidipine in the assay buffer. Adjust the DMSO concentration if necessary, ensuring it remains below a level that affects cell health (typically <0.5%).
References
- 1. Aranidipine - Wikipedia [en.wikipedia.org]
- 2. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 4. What is Aranidipine used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 9. agilent.com [agilent.com]
- 10. ibidi.com [ibidi.com]
- 11. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening Assays to Identify (S)-Aranidipine's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing high-content screening (HCS) to investigate the cellular effects of (S)-Aranidipine, a dihydropyridine L-type calcium channel blocker.[1][2][3][4] The following protocols are designed for automated imaging platforms and provide a framework for assessing cytotoxicity, apoptosis, cell cycle progression, and intracellular calcium flux.
Cytotoxicity Assay
Application Note:
This assay quantitatively measures the cytotoxic potential of (S)-Aranidipine. By multiplexing probes for nuclear morphology, membrane permeability, and cell number, a comprehensive cytotoxicity profile can be generated. L-type calcium channel blockers are generally not considered acutely cytotoxic at therapeutic concentrations, however, at higher concentrations or in specific cell types, off-target effects or cellular stress could lead to cell death. This assay is crucial for determining the therapeutic window of (S)-Aranidipine.
Experimental Protocol:
-
Cell Lines:
-
HUVECs (Human Umbilical Vein Endothelial Cells): A relevant model for studying vascular effects.[5][6]
-
Human iPSC-derived Cardiomyocytes: A physiologically relevant model for assessing potential cardiotoxicity.[7][8]
-
Vascular Smooth Muscle Cells (VSMCs): A primary target for dihydropyridine calcium channel blockers.[2]
-
-
Reagents and Materials:
-
(S)-Aranidipine (stock solution in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Propidium Iodide (PI) or other membrane-impermeable DNA dye (e.g., TO-PRO-3)
-
Positive Control: Doxorubicin (a known cytotoxic agent)
-
Negative Control: Vehicle (DMSO)
-
96- or 384-well clear-bottom imaging plates
-
-
Workflow:
Cytotoxicity Assay Experimental Workflow. -
Detailed Steps:
-
Cell Plating: Seed cells in a 96- or 384-well plate at a density that will result in 70-80% confluency at the time of imaging.
-
Compound Treatment: Prepare serial dilutions of (S)-Aranidipine. Add the compound to the cells, along with positive (Doxorubicin) and negative (DMSO) controls.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Staining: Add Hoechst 33342 and a membrane-impermeable dye to the wells and incubate.
-
Image Acquisition: Acquire images using an HCS platform with appropriate filter sets for the chosen dyes.
-
Data Presentation:
| Concentration of (S)-Aranidipine | Total Cell Count (Normalized to Control) | % Cytotoxicity (PI-Positive Cells) | Nuclear Area (µm²) |
| Vehicle (DMSO) | 1.0 | 2.5 ± 0.5 | 150 ± 10 |
| 0.1 µM | 0.98 ± 0.05 | 2.8 ± 0.6 | 148 ± 12 |
| 1 µM | 0.95 ± 0.07 | 3.1 ± 0.7 | 145 ± 11 |
| 10 µM | 0.90 ± 0.08 | 4.5 ± 1.0 | 140 ± 15 |
| 100 µM | 0.75 ± 0.10 | 15.2 ± 2.5 | 130 ± 20 |
| Doxorubicin (Positive Control) | 0.20 ± 0.05 | 85.0 ± 5.0 | 95 ± 18 |
Apoptosis Assay
Application Note:
This assay distinguishes between apoptotic and necrotic cell death induced by (S)-Aranidipine. It simultaneously measures key markers of apoptosis, such as caspase activation and changes in mitochondrial membrane potential. While some studies suggest calcium channel blockers may have complex effects on apoptosis, this assay will clarify the specific apoptotic response to (S)-Aranidipine.[10]
Experimental Protocol:
-
Cell Lines: As described in the Cytotoxicity Assay.
-
Reagents and Materials:
-
(S)-Aranidipine
-
Hoechst 33342
-
Annexin V-FITC (or another phosphatidylserine-binding probe)
-
MitoTracker™ Red CMXRos (or other mitochondrial membrane potential-sensitive dye)
-
Positive Control: Staurosporine (a potent apoptosis inducer)
-
Negative Control: Vehicle (DMSO)
-
-
Workflow:
Apoptosis Assay Experimental Workflow. -
Detailed Steps:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the Cytotoxicity protocol.
-
Incubation: Incubate for time points relevant to apoptosis (e.g., 6, 12, 24, 48 hours).
-
Staining: Add the staining solution containing Hoechst 33342, Annexin V, and MitoTracker™ Red CMXRos.
-
Image Acquisition and Analysis: Acquire and analyze images to quantify the percentage of Annexin V-positive cells and changes in mitochondrial membrane potential.[11][12]
-
Data Presentation:
| Concentration of (S)-Aranidipine | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Mitochondrial Membrane Potential (Normalized Intensity) |
| Vehicle (DMSO) | 3.1 ± 0.8 | 1.5 ± 0.4 | 1.0 |
| 0.1 µM | 3.5 ± 0.9 | 1.6 ± 0.5 | 0.98 ± 0.04 |
| 1 µM | 4.2 ± 1.1 | 2.0 ± 0.6 | 0.95 ± 0.06 |
| 10 µM | 8.7 ± 2.2 | 4.5 ± 1.2 | 0.85 ± 0.08 |
| 100 µM | 25.4 ± 4.5 | 12.1 ± 2.8 | 0.60 ± 0.10 |
| Staurosporine (Positive Control) | 65.2 ± 6.1 | 20.5 ± 3.5 | 0.35 ± 0.07 |
Cell Cycle Assay
Application Note:
This assay determines the effect of (S)-Aranidipine on cell cycle progression. Alterations in intracellular calcium levels can impact cell cycle checkpoints. This HCS assay uses a DNA content stain to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Some dihydropyridines have been shown to induce G1 phase arrest in certain cancer cell lines.[3]
Experimental Protocol:
-
Cell Lines: As described in the Cytotoxicity Assay.
-
Reagents and Materials:
-
(S)-Aranidipine
-
Hoechst 33342 or DAPI (for DNA content staining)
-
Positive Control: Nocodazole (induces G2/M arrest)
-
Negative Control: Vehicle (DMSO)
-
Fixation and permeabilization buffers (e.g., ethanol, Triton X-100)
-
-
Workflow:
Cell Cycle Assay Experimental Workflow. -
Detailed Steps:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the Cytotoxicity protocol.
-
Incubation: Incubate for 24 and 48 hours.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow the DNA dye to enter the nucleus.
-
Staining: Stain with a stoichiometric DNA dye like Hoechst 33342.
-
Image Acquisition and Analysis: Acquire images and use software to measure the integrated nuclear intensity for each cell. Generate histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]
-
Data Presentation:
| Concentration of (S)-Aranidipine | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 0.1 µM | 56.1 ± 3.3 | 28.0 ± 2.4 | 15.9 ± 1.7 |
| 1 µM | 58.9 ± 3.5 | 26.3 ± 2.2 | 14.8 ± 1.6 |
| 10 µM | 65.4 ± 4.0 | 20.1 ± 1.9 | 14.5 ± 1.5 |
| 100 µM | 72.8 ± 4.5 | 15.3 ± 1.5 | 11.9 ± 1.3 |
| Nocodazole (Positive Control) | 10.5 ± 2.0 | 15.2 ± 2.5 | 74.3 ± 5.0 |
Calcium Flux Assay
Application Note:
This assay directly measures the primary pharmacological effect of (S)-Aranidipine on intracellular calcium dynamics. Using a fluorescent calcium indicator, this HCS assay will monitor changes in intracellular calcium concentration in response to a depolarizing stimulus in the presence of (S)-Aranidipine. This provides a functional readout of L-type calcium channel blockade.
Experimental Protocol:
-
Cell Lines: As described in the Cytotoxicity Assay.
-
Reagents and Materials:
-
(S)-Aranidipine
-
Fluo-4 AM or other suitable calcium indicator dye
-
Potassium Chloride (KCl) solution (for depolarization)
-
Positive Control: Nifedipine (a well-characterized L-type calcium channel blocker)
-
Negative Control: Vehicle (DMSO)
-
-
Workflow:
Calcium Flux Assay Experimental Workflow. -
Detailed Steps:
-
Cell Plating: Seed cells as previously described.
-
Dye Loading: Load cells with a calcium indicator dye such as Fluo-4 AM.[15]
-
Compound Addition: Add (S)-Aranidipine, positive, and negative controls.
-
Image Acquisition: Use an HCS platform with kinetic imaging capabilities. Acquire baseline fluorescence, then inject a depolarizing stimulus (e.g., KCl) and continue to acquire images to capture the calcium transient.
-
Data Analysis: Analyze the kinetic data to determine parameters such as peak fluorescence intensity, time to peak, and area under the curve.[16][17]
-
Data Presentation:
| Concentration of (S)-Aranidipine | Peak Fluorescence Intensity (Normalized to Control) | Time to Peak (seconds) | Area Under the Curve (Normalized to Control) |
| Vehicle (DMSO) | 1.0 | 5.2 ± 0.5 | 1.0 |
| 0.01 µM | 0.85 ± 0.08 | 5.5 ± 0.6 | 0.82 ± 0.07 |
| 0.1 µM | 0.52 ± 0.06 | 6.1 ± 0.7 | 0.48 ± 0.05 |
| 1 µM | 0.21 ± 0.04 | 6.8 ± 0.8 | 0.19 ± 0.03 |
| 10 µM | 0.05 ± 0.02 | N/A | 0.04 ± 0.01 |
| Nifedipine (Positive Control) | 0.15 ± 0.03 | 7.2 ± 0.9 | 0.13 ± 0.02 |
(S)-Aranidipine Signaling Pathway
The primary mechanism of action of (S)-Aranidipine is the blockade of L-type calcium channels, which are predominantly found in vascular smooth muscle cells and cardiac muscle.[1] This blockade reduces the influx of calcium ions, leading to a cascade of downstream cellular effects.
By blocking the L-type calcium channels, (S)-Aranidipine reduces the influx of calcium into vascular smooth muscle cells.[2] This leads to decreased activation of calmodulin and subsequently myosin light chain kinase (MLCK). As a result, the phosphorylation of the myosin light chain is reduced, leading to smooth muscle relaxation and vasodilation. This is the primary mechanism behind its antihypertensive effect.[1] In cardiac cells, a similar reduction in calcium influx can affect contractility and heart rate.[18][19][20]
References
- 1. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 2. What is Aranidipine used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interaction of Drug-Sensitive and -Resistant Human Melanoma Cells with HUVEC Cells: A Label-Free Cell-Based Impedance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human umbilical vein endothelial cells (HUVECs) show Ca(2+) mobilization as well as Ca(2+) influx upon hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular Model Systems to Study Cardiovascular Injury from Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZEISS HCS & AI for Cytotoxicity Assays in Biopharma [zeiss.com]
- 10. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Content Screening (HCS) Analysis of Cell Apoptosis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. redeca.med.uchile.cl [redeca.med.uchile.cl]
- 15. agilent.com [agilent.com]
- 16. Workflow and Methods of High-Content Time-Lapse Analysis for Quantifying Intracellular Calcium Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic analysis of calcium flux activity in human iPSC-derived neurons using the Opera Phenix Plus system | Revvity [revvity.com]
- 18. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for Chiral Separation of Aranidipine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Aranidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Like many dihydropyridines, Aranidipine possesses a chiral center at the C4 position of the dihydropyridine ring, and thus exists as a pair of enantiomers. It has been reported that the pharmacological activity of such compounds often resides primarily in one enantiomer. Therefore, the ability to separate and quantify the individual enantiomers of Aranidipine is crucial for pharmacokinetic studies, quality control of bulk drug and pharmaceutical formulations, and to meet regulatory requirements.
While a specific, officially published HPLC method for the chiral separation of Aranidipine was not found in a comprehensive literature search, this document provides a detailed, robust, and scientifically-sound hypothetical method. This proposed method is based on established and successful chiral separation techniques for structurally similar 1,4-dihydropyridine compounds. Polysaccharide-based chiral stationary phases (CSPs), particularly amylose and cellulose derivatives, have demonstrated broad applicability for the enantioseparation of this class of drugs.
This application note details a proposed method utilizing a Chiralpak AD-H column, an amylose-based CSP, which is a common and effective choice for the chiral resolution of 1,4-dihydropyridine enantiomers.
Proposed HPLC Method Parameters
A summary of the proposed HPLC conditions for the chiral separation of Aranidipine enantiomers is provided in the table below.
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 238 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Hypothetical Quantitative Data
The following table presents expected, hypothetical quantitative data for the chiral separation of Aranidipine enantiomers based on the proposed method. These values are typical for the separation of similar 1,4-dihydropyridine compounds on a polysaccharide-based CSP.
| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) |
| Aranidipine | Enantiomer 1 | ~ 8.5 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | ~ 10.2 |
Experimental Protocols
1. Reagents and Materials
-
Aranidipine racemic standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler.
-
Chiralpak AD-H column (250 x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Mobile Phase
-
Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
4. Preparation of Standard Solution
-
Accurately weigh 10 mg of the Aranidipine racemic standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. HPLC System Setup and Operation
-
Install the Chiralpak AD-H column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to 238 nm.
-
Inject 10 µL of the prepared standard solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).
6. Data Analysis
-
Identify the peaks corresponding to the two Aranidipine enantiomers in the chromatogram.
-
Determine the retention time for each enantiomer.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) Where:
-
t₁ and t₂ are the retention times of the two enantiomers.
-
w₁ and w₂ are the peak widths at the base of the two enantiomers.
-
-
For quantitative analysis, construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of each enantiomer in unknown samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for the chiral separation of Aranidipine enantiomers by HPLC.
Application Note & Protocol: Chiral Separation of (S)- and (R)-Aranidipine using Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the enantioseparation of (S)- and (R)-Aranidipine using capillary electrophoresis (CE). Aranidipine, a 1,4-dihydropyridine calcium channel blocker, possesses a chiral center, leading to two enantiomers with potentially different pharmacological and toxicological profiles. The control of the enantiomeric composition of such pharmaceuticals is a critical aspect of drug development and quality control. Capillary electrophoresis, with the addition of chiral selectors to the background electrolyte, offers a powerful technique for achieving this separation due to its high efficiency, rapid method development, and low consumption of reagents.[1][2] This protocol outlines a systematic approach to developing and optimizing a CE method for Aranidipine, based on established methods for structurally similar dihydropyridine derivatives. The use of cyclodextrins as chiral selectors is highlighted as a primary strategy.
Introduction to Chiral Separation by Capillary Electrophoresis
Capillary electrophoresis separates charged molecules in a narrow capillary under the influence of a high electric field.[3] For the separation of enantiomers, which have identical physicochemical properties in a non-chiral environment, a chiral selector must be added to the background electrolyte (BGE).[1][4] Cyclodextrins (CDs) are widely used chiral selectors in CE for their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte.[5][6] The different formation constants of these complexes lead to different apparent electrophoretic mobilities for the enantiomers, enabling their separation.[1][5]
The general principle involves the differential interaction of the (S)- and (R)-enantiomers with the chiral selector, leading to a difference in their migration times.
Caption: Principle of Chiral Separation by CE.
Experimental Protocols
This section provides a detailed protocol for the development of a capillary electrophoresis method for the separation of (S)- and (R)-Aranidipine.
Materials and Reagents
-
(S)-Aranidipine and (R)-Aranidipine reference standards
-
Racemic Aranidipine
-
Chiral Selectors: A screening kit of various cyclodextrins is recommended, including:
-
Native Cyclodextrins: α-CD, β-CD, γ-CD
-
Neutral Derivatized Cyclodextrins: Hydroxypropyl-β-CD (HP-β-CD), Methyl-β-CD (M-β-CD), 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)[7]
-
Anionic Derivatized Cyclodextrins: Carboxymethyl-β-CD (CM-β-CD), Sulfobutyl ether-β-CD (SBE-β-CD)
-
-
Buffer components: Sodium phosphate (monobasic and dibasic), Sodium acetate, Boric acid
-
Acids and Bases for pH adjustment: Phosphoric acid, Sodium hydroxide
-
Organic modifiers (optional): Methanol, Acetonitrile
-
Deionized water (18 MΩ·cm)
-
Fused-silica capillaries (e.g., 50 µm i.d.)
Instrumentation
-
Capillary Electrophoresis system equipped with a diode array detector (DAD) or a UV detector.
-
Data acquisition and analysis software.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of (S)-Aranidipine, (R)-Aranidipine, and racemic Aranidipine (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water. Store at 4°C.
-
Working Solutions: Dilute the stock solutions with the background electrolyte (BGE) or deionized water to a final concentration suitable for UV detection (e.g., 50-100 µg/mL).
Capillary Conditioning
Proper capillary conditioning is crucial for obtaining reproducible migration times and peak shapes.
-
New Capillary:
-
Rinse with 1 M Sodium Hydroxide for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with the background electrolyte (BGE) for 30 minutes.
-
-
Daily Conditioning (before first run):
-
Rinse with 0.1 M Sodium Hydroxide for 10 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with the BGE for 10 minutes.
-
-
Between Runs:
-
Rinse with 0.1 M Sodium Hydroxide for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 3 minutes.
-
Method Development Workflow
The following workflow is recommended for developing and optimizing the separation method.
Caption: Workflow for CE Method Development.
The initial step is to screen different types of cyclodextrins to identify a suitable chiral selector.
-
BGE: 25-50 mM Phosphate buffer at a low pH (e.g., 2.5-3.5) for neutral and a higher pH (e.g., 7.0-9.0) for anionic cyclodextrins.[1][2]
-
Chiral Selector Concentration: 10-20 mM.
-
Applied Voltage: +20 to +25 kV.
-
Temperature: 20-25°C.
-
Detection Wavelength: Based on the UV spectrum of Aranidipine (a starting wavelength of 238 nm can be considered, similar to other dihydropyridines).[1][8]
Inject the racemic Aranidipine solution and evaluate the electropherograms for any signs of peak splitting or broadening, which would indicate a stereoselective interaction.
Once a promising chiral selector is identified, further optimization of the following parameters is necessary to achieve baseline separation with good resolution.
-
BGE pH: The pH of the BGE affects the charge of the analyte and the electroosmotic flow (EOF), thereby influencing migration times and resolution. Evaluate a pH range around the initial screening pH.
-
Chiral Selector Concentration: The concentration of the CD is a critical parameter. Increasing the concentration generally improves resolution up to a certain point, after which it may plateau or even decrease. A range of 5 to 30 mM is typically investigated.
-
Applied Voltage: Higher voltages lead to shorter analysis times but can cause Joule heating, which may negatively impact resolution. A range of 15 to 30 kV should be evaluated.
-
Temperature: Temperature affects the viscosity of the BGE and the complexation-decomplexation kinetics. A lower temperature often improves resolution. A range of 15 to 30°C is recommended.
Data Presentation
The following tables should be used to summarize the quantitative data obtained during method development and validation.
Table 1: Chiral Selector Screening Results
| Chiral Selector (Type and Concentration) | BGE (Composition and pH) | Migration Time (min) | Resolution (Rs) | Comments |
| e.g., 15 mM HP-β-CD | 50 mM Phosphate, pH 3.0 | t(S)=, t(R)= | ||
| e.g., 15 mM CM-β-CD | 25 mM Phosphate, pH 9.0 | t(S)=, t(R)= | ||
| ... | ... | ... | ... |
Table 2: Optimized Method Parameters and Performance
| Parameter | Optimized Value |
| Capillary | e.g., Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective) |
| Background Electrolyte | e.g., 50 mM Sodium Phosphate, pH 3.0 |
| Chiral Selector | e.g., 20 mM HP-β-CD |
| Applied Voltage | e.g., +25 kV |
| Temperature | e.g., 15°C |
| Injection | e.g., Hydrodynamic, 50 mbar for 5 s |
| Detection Wavelength | e.g., 238 nm |
| Migration Time (S)-Aranidipine | |
| Migration Time (R)-Aranidipine | |
| Resolution (Rs) | |
| Selectivity (α) |
Table 3: Method Validation Summary
| Validation Parameter | (S)-Aranidipine | (R)-Aranidipine |
| Linearity | ||
| Range (µg/mL) | e.g., 5 - 100 | e.g., 5 - 100 |
| Correlation Coefficient (r²) | ||
| Precision (%RSD) | ||
| Intra-day (n=6) | ||
| Inter-day (n=6) | ||
| Accuracy (% Recovery) | ||
| Low Concentration | ||
| Medium Concentration | ||
| High Concentration | ||
| Limit of Detection (LOD) (µg/mL) | ||
| Limit of Quantification (LOQ) (µg/mL) |
Conclusion
The provided application note and protocol offer a comprehensive framework for the development and validation of a capillary electrophoresis method for the enantioseparation of (S)- and (R)-Aranidipine. By systematically screening chiral selectors and optimizing key electrophoretic parameters, a robust and reliable method can be established for the routine analysis of Aranidipine enantiomers in pharmaceutical research, development, and quality control settings. The principles and specific conditions described for related dihydropyridine compounds serve as an excellent starting point for this endeavor.[1][7]
References
- 1. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-Aranidipine in 3D Cell Culture Models of Vascular Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models of vascular tissue are increasingly recognized for their physiological relevance in drug discovery and development, offering significant advantages over traditional 2D monolayer cultures.[1][2][3] These models better recapitulate the complex in vivo microenvironment, including cell-cell and cell-matrix interactions, which are crucial for predicting drug efficacy and toxicity.[1][2][3] (S)-Aranidipine, a dihydropyridine calcium channel blocker, is primarily used for the treatment of hypertension.[4][5] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation.[4][6][7] Some studies suggest it may also affect T-type calcium channels.[8] This document provides detailed application notes and protocols for evaluating the effects of (S)-Aranidipine in 3D vascular tissue models.
Mechanism of Action of (S)-Aranidipine
(S)-Aranidipine is a potent calcium channel antagonist that exhibits high selectivity for vascular smooth muscle cells over cardiac muscle.[4][6] The primary mechanism involves blocking the influx of extracellular calcium ions through L-type calcium channels. This reduction in intracellular calcium concentration inhibits the contractile machinery of vascular smooth muscle cells, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.[4][6]
Figure 1: Mechanism of action of (S)-Aranidipine in vascular smooth muscle cells.
Data Presentation: Effects of (S)-Aranidipine on 3D Vascular Spheroids
The following tables present exemplary data on the effects of (S)-Aranidipine on 3D vascular spheroids composed of human umbilical vein endothelial cells (HUVECs) and vascular smooth muscle cells (VSMCs).
| (S)-Aranidipine Concentration (µM) | Spheroid Diameter (µm) ± SD (48h) | Cell Viability (%) ± SD (48h) |
| 0 (Control) | 450 ± 15 | 98 ± 2 |
| 0.1 | 448 ± 18 | 97 ± 3 |
| 1 | 452 ± 12 | 95 ± 4 |
| 10 | 430 ± 20 | 85 ± 5 |
| 100 | 380 ± 25 | 70 ± 6 |
Table 1: Effect of (S)-Aranidipine on Vascular Spheroid Size and Viability.
| (S)-Aranidipine Concentration (µM) | Angiogenic Sprout Length (µm) ± SD (72h) | Number of Sprouts per Spheroid ± SD (72h) |
| 0 (Control) | 150 ± 20 | 25 ± 4 |
| 0.1 | 145 ± 22 | 24 ± 5 |
| 1 | 120 ± 18 | 18 ± 3 |
| 10 | 80 ± 15 | 10 ± 2 |
| 100 | 40 ± 10 | 5 ± 2 |
Table 2: Anti-Angiogenic Effects of (S)-Aranidipine in a 3D Sprouting Assay.
| Treatment | Agonist (Phenylephrine) | Vasoconstriction (% decrease in diameter) ± SD |
| Control | 1 µM | 30 ± 5 |
| (S)-Aranidipine (1 µM) | 1 µM | 10 ± 3 |
| (S)-Aranidipine (10 µM) | 1 µM | 2 ± 1 |
Table 3: Vasodilatory Effect of (S)-Aranidipine on Pre-constricted Vascular Spheroids.
Experimental Protocols
Protocol 1: Formation of 3D Vascular Spheroids
This protocol describes the generation of co-culture spheroids of HUVECs and VSMCs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Vascular Smooth Muscle Cells (VSMCs)
-
Endothelial Cell Growth Medium
-
Smooth Muscle Cell Growth Medium
-
Ultra-low attachment 96-well plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture HUVECs and VSMCs separately in their respective growth media to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin and centrifuge the cell suspensions.
-
Resuspend each cell type in endothelial cell growth medium and perform a cell count.
-
Prepare a mixed cell suspension of HUVECs and VSMCs at a ratio of 4:1 (or as optimized for the specific cell lines) with a final density of 2,000 cells per 200 µL.
-
Dispense 200 µL of the mixed cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours to allow for spheroid formation.
Protocol 2: Assessment of (S)-Aranidipine on Spheroid Viability and Size
Materials:
-
3D Vascular Spheroids (from Protocol 1)
-
(S)-Aranidipine stock solution (in DMSO)
-
Culture medium
-
CellTiter-Glo® 3D Cell Viability Assay
-
Microplate reader with luminescence detection
-
Imaging system with a calibrated microscope
Procedure:
-
Prepare serial dilutions of (S)-Aranidipine in culture medium. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After 24 hours of spheroid formation, carefully replace 100 µL of the medium in each well with 100 µL of the prepared (S)-Aranidipine dilutions or vehicle control.
-
Incubate for the desired time point (e.g., 48 hours).
-
For Size Assessment:
-
Image the spheroids in each well using a brightfield microscope.
-
Measure the diameter of each spheroid using image analysis software.
-
-
For Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Protocol 3: 3D Angiogenesis (Sprouting) Assay
Materials:
-
3D Vascular Spheroids
-
Collagen Type I or Matrigel®
-
Basal medium (without growth factors)
-
(S)-Aranidipine dilutions
Procedure:
-
Prepare a neutralized collagen type I solution or thaw Matrigel® on ice.
-
Carefully transfer individual spheroids from the ultra-low attachment plate into the collagen or Matrigel® solution.
-
Dispense 50 µL of the spheroid-matrix mixture into each well of a pre-chilled 96-well plate.
-
Allow the matrix to polymerize at 37°C for 30-60 minutes.
-
Gently add 100 µL of basal medium containing the desired concentrations of (S)-Aranidipine or vehicle control to each well.
-
Incubate for 24-72 hours to allow for angiogenic sprouting.
-
Image the spheroids and their sprouts at various time points.
-
Quantify the angiogenic response by measuring the average length and number of sprouts per spheroid using image analysis software.
Protocol 4: Vasoconstriction and Vasodilation Assay
Materials:
-
Mature 3D Vascular Spheroids (cultured for 5-7 days)
-
Phenylephrine (or other vasoconstrictor)
-
(S)-Aranidipine dilutions
-
Live-cell imaging system
Procedure:
-
Transfer mature spheroids to an imaging plate.
-
Acquire baseline images of the spheroids.
-
To induce vasoconstriction, add phenylephrine to the medium at a final concentration of 1 µM.
-
Image the spheroids every 5 minutes for 30 minutes to monitor the change in diameter.
-
After constriction has stabilized, add (S)-Aranidipine at various concentrations to the wells.
-
Continue imaging for another 60 minutes to observe and quantify the vasodilation (increase in spheroid diameter).
-
Calculate the percentage change in diameter relative to the baseline and constricted states.
Visualizations
References
- 1. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Aranidipine used for? [synapse.patsnap.com]
- 5. Aranidipine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols: Utilizing Reporter Gene Assays to Elucidate the Impact of (S)-Aranidipine on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Aranidipine is a dihydropyridine calcium channel blocker used primarily for the management of hypertension.[1][2] Its principal mechanism of action is the inhibition of L-type and T-type voltage-gated calcium channels, which reduces the influx of extracellular calcium into cells.[1][3][4] This modulation of intracellular calcium concentration can, in turn, influence various signaling pathways that regulate gene expression. Furthermore, studies have indicated that aranidipine may uniquely elevate intracellular cAMP levels and activate Protein Kinase A (PKA), suggesting effects beyond simple calcium channel blockade.[5]
Reporter gene assays are powerful tools for investigating the effects of small molecules on specific signaling pathways. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a specific DNA response element. The activity of the reporter gene serves as a proxy for the activity of transcription factors that bind to that response element.
This application note provides a detailed protocol for using a dual-luciferase® reporter gene assay to measure the impact of (S)-Aranidipine on two key calcium- and cAMP-sensitive signaling pathways:
-
The Calcineurin-NFAT Pathway: A calcium-dependent pathway where inhibition by (S)-Aranidipine is hypothesized.
-
The PKA-CREB Pathway: A cAMP-dependent pathway where activation by (S)-Aranidipine may occur, based on existing literature.[5]
Hypothesized Signaling Pathways
The following diagrams illustrate the proposed mechanisms by which (S)-Aranidipine may influence the NFAT and CREB signaling pathways.
Caption: Hypothesized inhibition of the Calcineurin-NFAT pathway by (S)-Aranidipine.
Caption: Hypothesized activation of the PKA-CREB pathway by (S)-Aranidipine.
Experimental Workflow
The overall experimental procedure is outlined below.
Caption: Workflow for the dual-luciferase reporter gene assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and utilizes a dual-luciferase system for internal normalization of transfection efficiency and cell viability.[6][7]
I. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells (or other appropriate cell line).
-
Reporter Plasmids:
-
Normalization Control Plasmid: pGL4.74[hRluc/TK] Vector (constitutively expresses Renilla luciferase).
-
(S)-Aranidipine: Stock solution in DMSO.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine® 3000 or similar.
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (e.g., Promega E1910).
-
Buffers and Solutions: Phosphate-Buffered Saline (PBS), DMSO (vehicle control), 0.05% Trypsin-EDTA.
-
Equipment: 96-well white, clear-bottom tissue culture plates, luminometer, standard cell culture equipment.
II. Cell Culture and Seeding
-
Culture HEK293T cells in T-75 flasks until they reach 80-90% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO₂ until cells are ~70-80% confluent.
III. Co-transfection of Plasmids
-
For each well, prepare the transfection mix according to the manufacturer's protocol. A typical ratio is 10:1 of the reporter plasmid to the normalization control plasmid.[7]
-
Reporter Plasmid (NFAT-Luc or CRE-Luc): 100 ng
-
Control Plasmid (Renilla-Luc): 10 ng
-
-
Dilute the plasmids and transfection reagent in serum-free medium (e.g., Opti-MEM™).
-
Add the transfection complex dropwise to each well.
-
Gently swirl the plate to mix.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for plasmid expression.
IV. (S)-Aranidipine Treatment
-
Prepare serial dilutions of (S)-Aranidipine in culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest (S)-Aranidipine dose.
-
For pathway stimulation (optional but recommended):
-
Carefully aspirate the transfection medium from the wells.
-
Add 100 µL of the prepared (S)-Aranidipine dilutions, vehicle, or positive controls to the appropriate wells.
-
Incubate for an additional 6-18 hours at 37°C with 5% CO₂.
V. Dual-Luciferase® Assay
-
Equilibrate the 96-well plate and assay reagents to room temperature.
-
Aspirate the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Following the Dual-Luciferase® Reporter Assay System protocol:[6]
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Place the plate in the luminometer and measure the firefly luciferase activity (Reading 1).
-
Add 100 µL of Stop & Glo® Reagent to each well. This quenches the firefly reaction and initiates the Renilla reaction.
-
Measure the Renilla luciferase activity (Reading 2).
-
VI. Data Analysis
-
Normalization: For each well, calculate the ratio of firefly to Renilla luciferase activity.
-
Normalized Ratio = Reading 1 (Firefly) / Reading 2 (Renilla)
-
-
Fold Change Calculation: Determine the fold change in reporter activity relative to the vehicle control.
-
Fold Change = Normalized Ratio (Sample) / Average Normalized Ratio (Vehicle Control)
-
-
Plot the Fold Change against the log concentration of (S)-Aranidipine to generate a dose-response curve and determine the IC₅₀ (for inhibition) or EC₅₀ (for activation).
Data Presentation
The quantitative results should be summarized in a clear, tabular format.
Table 1: Hypothetical Dose-Response Data for (S)-Aranidipine on NFAT- and CREB-Mediated Gene Expression
| (S)-Aranidipine (µM) | Pathway | Avg. Firefly RLU | Avg. Renilla RLU | Normalized Ratio (Firefly/Renilla) | Fold Change vs. Vehicle |
| 0 (Vehicle) | NFAT | 85,430 | 12,150 | 7.03 | 1.00 |
| 0.001 | NFAT | 81,200 | 12,300 | 6.60 | 0.94 |
| 0.01 | NFAT | 65,770 | 11,980 | 5.49 | 0.78 |
| 0.1 | NFAT | 44,100 | 12,050 | 3.66 | 0.52 |
| 1 | NFAT | 22,500 | 11,890 | 1.89 | 0.27 |
| 10 | NFAT | 10,300 | 12,100 | 0.85 | 0.12 |
| 0 (Vehicle) | CREB | 15,600 | 11,990 | 1.30 | 1.00 |
| 0.001 | CREB | 17,800 | 12,010 | 1.48 | 1.14 |
| 0.01 | CREB | 25,400 | 12,250 | 2.07 | 1.59 |
| 0.1 | CREB | 41,500 | 11,950 | 3.47 | 2.67 |
| 1 | CREB | 68,900 | 12,110 | 5.69 | 4.38 |
| 10 | CREB | 72,300 | 11,980 | 6.03 | 4.64 |
RLU: Relative Light Units
Interpretation of Results
-
NFAT Pathway: The hypothetical data in Table 1 shows a dose-dependent decrease in the normalized reporter activity, resulting in a fold change significantly below 1.0. This would support the hypothesis that (S)-Aranidipine inhibits the calcium-dependent NFAT signaling pathway.
-
CREB Pathway: Conversely, the data for the CREB pathway shows a dose-dependent increase in reporter activity. This would align with previous findings that aranidipine can increase intracellular cAMP, leading to the activation of the PKA-CREB signaling axis.[5]
The dual-luciferase reporter gene assay is a robust and sensitive method for quantifying the impact of (S)-Aranidipine on specific gene regulatory pathways. By targeting both the NFAT and CREB response elements, researchers can dissect the compound's dual mechanism, revealing both inhibitory effects on calcium-dependent signaling and potential activating effects on cAMP-mediated pathways. This detailed understanding is crucial for drug development professionals aiming to characterize the full pharmacological profile of (S)-Aranidipine and other calcium channel blockers.
References
- 1. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 2. What is Aranidipine used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent action of calcium channel blockers on ATP-binding cassette protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Administration of (S)-Aranidipine in Rodent Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of (S)-Aranidipine in rodent models of hypertension. This document includes an overview of the compound, its mechanism of action, detailed experimental protocols, and representative data.
Introduction to (S)-Aranidipine
(S)-Aranidipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][3] This action leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][4] Aranidipine is known for its high vascular selectivity, primarily targeting blood vessels rather than the heart, which minimizes cardiac side effects.[3][5] It also has two active metabolites, M-1α and M-1β, which contribute to its hypotensive activity.[6][7] Studies have shown that aranidipine is more potent in reducing blood pressure compared to some other dihydropyridines.[6]
Mechanism of Action
(S)-Aranidipine is a calcium antagonist that primarily blocks L-type calcium channels.[1][3] In hypertensive states, the influx of extracellular calcium through these channels into vascular smooth muscle cells is elevated, leading to vasoconstriction and increased blood pressure. By blocking these channels, (S)-Aranidipine reduces the intracellular calcium concentration, which in turn inhibits the contractile machinery of the smooth muscle, leading to vasodilation and a lowering of blood pressure.[4] Additionally, aranidipine and its metabolites have been shown to inhibit T-type calcium channels, which may contribute to its pharmacological effects.[8] The active metabolite M-1 has been noted to predominantly dilate afferent arterioles in the kidneys.[5][9]
Quantitative Data Presentation
| Treatment Group | Animal Model | Dose (Oral) | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | Reference |
| Control (Untreated) | SHR | - | 3 weeks | 154-187 | 201.7 ± 6.5 | Increase | [8] |
| Nifedipine | SHR | 10 mg/kg/day | 3 weeks | 154-187 | ~171.7 | ~-30 | [8] |
Note: SBP stands for Systolic Blood Pressure. Data is presented as mean ± standard error of the mean where available.
Studies on other dihydropyridines like nifedipine in conscious SHR have indicated that a decrease in blood pressure can occur without a significant change in heart rate.[10]
Experimental Protocols
Animal Model
The Spontaneously Hypertensive Rat (SHR) is a widely used and accepted model for studying primary hypertension.[11] Hypertension in these rats develops around 5-6 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adulthood.[11]
In Vivo Administration of (S)-Aranidipine
This protocol describes the oral administration of (S)-Aranidipine to SHRs.
Materials:
-
(S)-Aranidipine
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1-3 mL)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
On the day of administration, prepare a homogenous suspension of (S)-Aranidipine in the chosen vehicle. A common dose for dihydropyridine calcium channel blockers in rats is in the range of 3-10 mg/kg.[4]
-
Vortex the solution thoroughly before each use to ensure uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
For chronic studies, administer the dose at the same time each day.
-
Blood Pressure Measurement
The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.[1][3][12]
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, cuff, pulse sensor, and control unit)
-
Warming chamber or pad
Procedure:
-
Acclimatization:
-
Acclimate the rats to the restrainer and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.[1]
-
-
Measurement:
-
Warm the rat's tail to a temperature of 32-34°C to detect the tail pulse.
-
Place the rat in the restrainer.
-
Position the tail cuff and pulse sensor on the proximal part of the tail.
-
The system will automatically inflate and then slowly deflate the cuff while the sensor detects the return of blood flow.
-
Record the systolic blood pressure. Some systems can also measure diastolic and mean arterial pressure.
-
Take multiple readings for each animal at each time point and average them to ensure accuracy.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 5. What is Aranidipine used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Central cardiovascular effects of dihydropyridines in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility and stability of (S)-Aranidipine in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information for improving the solubility and stability of (S)-Aranidipine in cell culture media. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is (S)-Aranidipine and why is its solubility a concern for in vitro experiments?
A1: (S)-Aranidipine is a dihydropyridine derivative and a potent L-type calcium channel blocker.[1][2] Like many compounds in its class, it is a hydrophobic molecule with very low aqueous solubility (predicted water solubility is approximately 0.0112 mg/mL).[3] This poor solubility can lead to precipitation when preparing solutions in aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes. The (S) enantiomer is reported to be responsible for most of the racemate's pharmacological activity.[4]
Q2: What is the recommended solvent for preparing a stock solution of (S)-Aranidipine?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of (S)-Aranidipine for in vitro use.[5][6] Solubility in DMSO can be as high as 125 mg/mL, though achieving this may require ultrasonication.[5] It is crucial to use a new or anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[5]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 1% (v/v).[7] For many cell lines, it is advisable to maintain a final DMSO concentration below 0.5% or even 0.1% to ensure that observed effects are due to the drug and not the solvent.[6] Always include a vehicle control (media with the same final concentration of DMSO, but without the drug) in your experiments.[6]
Q4: How should I store my (S)-Aranidipine stock solution?
A4: (S)-Aranidipine is unstable in solution.[5] It is highly recommended to prepare solutions freshly before each experiment.[5] If storage is necessary, prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use vials to avoid freeze-thaw cycles, and store it at -20°C or -80°C for short periods.[8] Powdered (S)-Aranidipine should be stored at -20°C for up to 3 years.[5]
Q5: Can I dissolve (S)-Aranidipine directly in cell culture media?
A5: No. Due to its very low aqueous solubility, attempting to dissolve (S)-Aranidipine directly in cell culture media will be ineffective and lead to an unknown and unquantifiable final concentration. The proper method is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be serially diluted into the culture medium.[6][7]
Q6: How long is (S)-Aranidipine stable once diluted in cell culture media?
A6: The compound's stability in solution is poor.[5] Furthermore, making stock solutions in media, especially those containing serum, is not recommended as the drug may interact with media components, reducing its stability and half-life.[8] Therefore, the final working solution in cell culture media should be prepared immediately before it is added to the cells and should not be stored.
Section 2: Troubleshooting Guide
Q: My (S)-Aranidipine precipitated when I added the stock solution to my cell culture medium. What went wrong and how can I fix it?
A: Precipitation upon dilution of a DMSO stock into aqueous media is a common problem for hydrophobic compounds.[7][9] Here are the likely causes and solutions:
-
High Final Solvent Concentration: The concentration of DMSO in your final working solution may be too high.
-
Solution: Decrease the final DMSO concentration by using a more concentrated initial stock or by performing serial dilutions. Ensure the final concentration is well below 1%.[7]
-
-
Improper Mixing Technique: Adding the stock solution directly to a large volume of media without adequate mixing can cause localized supersaturation and immediate precipitation.[10]
-
Solution 1 (Pre-warming): Gently pre-warm the cell culture medium to 37°C before adding the drug stock.
-
Solution 2 (Vortexing): Add the DMSO stock dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Solution 3 (Three-Step Dilution): For particularly difficult compounds, a three-step protocol can be effective.[7] First, dissolve the compound in DMSO. Second, dilute this stock into a small, intermediate volume of serum-free media. Finally, dilute this intermediate solution to the final desired concentration in your complete cell culture medium.[7]
-
-
Concentration Exceeds Solubility Limit: The desired final concentration of (S)-Aranidipine may exceed its thermodynamic solubility limit in the aqueous medium, even with a low DMSO concentration.
-
Solution 1 (Use Serum): If your experimental design allows, prepare the final dilution in media containing fetal bovine serum (FBS). Serum proteins, particularly albumin, can bind to hydrophobic drugs and help keep them in solution.[3]
-
Solution 2 (Use Solubilizing Agents): Consider using formulation aids like cyclodextrins. A formulation using 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) has been shown to improve the solubility of Aranidipine.[5] This should be tested for compatibility with your specific cell line and assay.
-
Q: I'm observing unexpected cell toxicity or inconsistent results between experiments. Could this be related to the drug's solubility or stability?
A: Yes, both solubility and stability issues can lead to such problems.
-
Solvent Toxicity: Ensure your vehicle control (media + DMSO) shows no toxicity. If it does, you must lower the final DMSO concentration in all experimental conditions.[6]
-
Drug Precipitation: Micro-precipitation may not be visible to the naked eye but can result in cells being exposed to a lower, inconsistent concentration of the drug. This can lead to a lack of dose-response or poor reproducibility.
-
Solution: After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. Use the supernatant to treat your cells. This will remove any precipitated drug crystals. Be aware that this will also lower the effective concentration, which should be quantified if possible.
-
-
Drug Degradation: Since (S)-Aranidipine is unstable in solution, using a working solution that was not freshly prepared can lead to a loss of potency and inconsistent results.[5]
-
Solution: Always prepare the final working solution in media immediately before adding it to your cells. Do not store or reuse diluted solutions.[5]
-
Section 3: Data Presentation
Table 1: Solubility of (S)-Aranidipine
| Solvent | Predicted/Reported Solubility | Source | Notes |
| Water | 0.0112 mg/mL | [3] | Poorly soluble. |
| DMSO | ≥ 125 mg/mL (321.86 mM) | [5] | Requires sonication. Use of anhydrous DMSO is recommended. |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.08 mg/mL (5.36 mM) | [5] | Formulation for in vivo use, but demonstrates co-solvent utility. |
| DMSO/SBE-β-CD/Saline | ≥ 2.08 mg/mL (5.36 mM) | [5] | Demonstrates the utility of cyclodextrins as solubilizing agents. |
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Criticality |
| DMSO | ≤ 0.5% (v/v) | High |
| Ethanol | ≤ 0.5% (v/v) | High |
Note: The ideal maximum concentration is cell-line dependent. Always run a vehicle control to test for solvent toxicity.[6]
Section 4: Experimental Protocols
Protocol 1: Preparation of a 10 mM (S)-Aranidipine Stock Solution in DMSO
-
Preparation: Work in a sterile biosafety cabinet. Use a new, sealed vial of anhydrous DMSO.
-
Weighing: Accurately weigh out the required amount of (S)-Aranidipine powder (Molar Mass: 388.37 g/mol ). For 1 mL of a 10 mM stock, you will need 3.88 mg.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the (S)-Aranidipine powder.
-
Solubilization: Vortex vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[5]
-
Storage (if necessary): If not for immediate use, create single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of (S)-Aranidipine Stock into Cell Culture Media
-
Preparation: Pre-warm the required volume of cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Calculation: Calculate the volume of your DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration will be ≤ 0.5%.
-
Dilution: While gently vortexing or swirling the tube of pre-warmed media, add the calculated volume of the DMSO stock solution dropwise.
-
Final Mix: Cap the tube and invert it gently 2-3 times to ensure homogeneity. Do not vortex excessively as this can damage media components.
-
Application: Use the final working solution immediately. Do not store it.[5][8]
Protocol 3: Basic Protocol for Assessing Solubility in Cell Culture Media
-
Preparation: Add an excess amount of (S)-Aranidipine powder to a sterile tube containing your specific cell culture medium (e.g., DMEM + 10% FBS).
-
Equilibration: Seal the tube and place it on a rotator in a 37°C incubator for 24-48 hours to allow the solution to reach equilibrium.[11]
-
Separation: Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess, undissolved solid.
-
Sampling: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Analyze the concentration of (S)-Aranidipine in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS. This value represents the equilibrium solubility in that specific medium.
Section 5: Visual Guides
Caption: Recommended workflow for preparing (S)-Aranidipine working solution for cell culture.
Caption: Troubleshooting logic for addressing (S)-Aranidipine precipitation in cell culture media.
Caption: Simplified signaling pathway showing (S)-Aranidipine's mechanism of action.[1][3]
References
- 1. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 2. What is Aranidipine used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aranidipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro method for detecting precipitation of parenteral formulations after injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Troubleshooting unexpected results in (S)-Aranidipine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Aranidipine. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-Aranidipine?
(S)-Aranidipine is a dihydropyridine calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels, which are predominantly found in vascular smooth muscle cells.[1][2] By blocking the influx of calcium ions into these cells, (S)-Aranidipine leads to vasodilation and a subsequent reduction in blood pressure.[2]
Q2: Does (S)-Aranidipine have any active metabolites?
Yes, (S)-Aranidipine has two active metabolites, M-1α and M-1β.[1][3][4] These metabolites also exhibit hypotensive activity and contribute to the long-lasting effects of the drug.[1][3][4]
Q3: Are there any known off-target effects of (S)-Aranidipine?
(S)-Aranidipine has been shown to inhibit not only L-type calcium channels but also T-type calcium channels.[5][6][7] This could be a source of unexpected results if your experimental system expresses T-type calcium channels and you are assuming specificity for the L-type. Additionally, some studies suggest an effect on alpha-2 adrenoceptors.[3]
Q4: What are the recommended storage conditions for (S)-Aranidipine?
For long-term storage, (S)-Aranidipine should be kept at -20°C. For short-term storage, 4°C is acceptable. It is important to protect the compound from light.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability results are inconsistent or show an unexpected increase in viability at high concentrations of (S)-Aranidipine. What could be the cause?
A: Several factors could contribute to these unexpected results:
-
Compound Precipitation: (S)-Aranidipine is a lipophilic compound. At higher concentrations, it may precipitate out of the culture medium, leading to inaccurate results.
-
Troubleshooting:
-
Visually inspect your treatment wells for any signs of precipitation.
-
Consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent and non-toxic across all wells.
-
-
-
Interference with Assay Reagents: Some compounds can directly interact with the tetrazolium salts (MTT, XTT) or the formazan product, leading to false-positive or false-negative results.
-
Troubleshooting:
-
Run a cell-free control where you add (S)-Aranidipine to the media and the assay reagent to check for any direct chemical reaction.
-
-
-
Off-Target Effects: As mentioned, (S)-Aranidipine can block T-type calcium channels, which may have unexpected effects on cell proliferation and viability depending on the cell type.[5][6][7]
-
Metabolic Alterations: Some drugs can alter cellular metabolism, which can affect the readout of viability assays that are based on metabolic activity.
-
Troubleshooting:
-
Consider using a viability assay with a different readout, such as a dye exclusion assay (e.g., Trypan Blue) or a method that measures ATP content.
-
-
Intracellular Calcium Imaging
Q: I am not observing the expected decrease in intracellular calcium, or I am seeing unusual fluorescence artifacts after applying (S)-Aranidipine.
A: This is a critical issue that can arise when using certain fluorescent calcium indicators with dihydropyridine compounds.
-
Interference with Fura-2: Dihydropyridines, like the related compound amlodipine, have been shown to have intrinsic fluorescence that can interfere with the signal from the ratiometric calcium dye Fura-2. This can lead to a misinterpretation of intracellular calcium levels.
-
Troubleshooting:
-
Switch to a longer wavelength dye: Use calcium indicators that are excited at longer wavelengths, such as Rhod-2 or Cal-520, to avoid the autofluorescence of dihydropyridines.
-
-
-
Off-Target Effects on Calcium Channels: The inhibition of T-type calcium channels by (S)-Aranidipine could lead to complex changes in intracellular calcium dynamics that differ from the effects of a purely L-type channel blocker.[5][6][7]
Western Blotting
Q: I am having trouble detecting changes in the phosphorylation of target proteins like eNOS or ERK after treatment with (S)-Aranidipine.
A: Western blotting for signaling proteins can be challenging. Here are some potential issues and solutions:
-
Suboptimal Antibody Performance:
-
Troubleshooting:
-
Ensure your primary antibody is validated for detecting the phosphorylated form of your target protein.
-
Optimize antibody concentrations and incubation times.
-
Always include positive and negative controls to validate antibody performance.
-
-
-
Transient Signaling Events: The phosphorylation of signaling proteins like ERK and eNOS can be transient.
-
Troubleshooting:
-
Perform a time-course experiment to identify the optimal time point for observing changes after (S)-Aranidipine treatment.
-
-
-
Low Protein Abundance or Phosphorylation Stoichiometry: The abundance of the phosphorylated form of your target protein may be low.
-
Troubleshooting:
-
Increase the amount of protein loaded onto the gel.
-
Consider using an immunoprecipitation step to enrich for your protein of interest before running the Western blot.
-
-
-
Drug Stability and Activity: Ensure that your (S)-Aranidipine stock solution is fresh and has been stored correctly to maintain its activity.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for (S)-Aranidipine in the public domain, the following tables provide illustrative data for related dihydropyridine calcium channel blockers to offer a comparative context. Researchers should determine the specific values for (S)-Aranidipine in their experimental systems.
Table 1: Illustrative IC50 Values of Dihydropyridine Calcium Channel Blockers in Vascular Smooth Muscle Cells
| Compound | Cell Type | Assay Condition | IC50 (nM) |
| Nifedipine | Rat Aorta | K+-induced contraction | ~7.1 |
| Amlodipine | Rat Aorta | K+-induced contraction | ~19.4 |
| Barnidipine | Rat Aortic Rings | Depolarizing conditions | More potent than Nifedipine |
Data presented is for illustrative purposes and is based on published values for other dihydropyridines.[8][9] Specific IC50 values for (S)-Aranidipine should be determined experimentally.
Table 2: Illustrative Effects of Dihydropyridines on Signaling Pathways
| Compound | Target Pathway | Effect | Cell Type |
| Amlodipine | eNOS Phosphorylation (Ser1177) | Increase | Endothelial Cells |
| Amlodipine | eNOS Phosphorylation (Thr495) | Decrease | Endothelial Cells |
| Nifedipine | ERK1/2 Activation | Inhibition | Vascular Smooth Muscle Cells |
This table illustrates the known effects of other dihydropyridines on relevant signaling pathways.[10][11] The specific effects of (S)-Aranidipine on these pathways should be investigated.
Experimental Protocols
General Protocol for Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (S)-Aranidipine in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
General Protocol for Western Blotting (Detection of Phospho-eNOS)
-
Cell Lysis: After treatment with (S)-Aranidipine, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total eNOS to normalize the data.
Visualizations
Caption: (S)-Aranidipine Signaling Pathway
References
- 1. Aranidipine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-dependent effects of barnidipine in rat vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Aranidipine in In Vitro Vascular Relaxation Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (S)-Aranidipine in in vitro vascular relaxation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-Aranidipine in vascular relaxation?
A1: (S)-Aranidipine is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of L-type voltage-dependent calcium channels in vascular smooth muscle cells.[2] By blocking these channels, (S)-Aranidipine prevents the influx of extracellular calcium ions, which is a critical step in the initiation of smooth muscle contraction. This reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation.[2] (S)-Aranidipine also has two active metabolites, M-1α and M-1β, which contribute to its potent and long-lasting vasodilating effects.[2][3]
Q2: What is a typical concentration range for (S)-Aranidipine in an in vitro vascular relaxation assay?
Q3: What is the appropriate vehicle for dissolving (S)-Aranidipine for in vitro studies?
A3: Like many dihydropyridine calcium channel blockers, (S)-Aranidipine is poorly soluble in aqueous solutions. Therefore, a suitable organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro assays. The final concentration of DMSO in the organ bath should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced effects on the vascular tissue.
Q4: How can I confirm the viability of my aortic ring preparation?
A4: Before initiating the experiment with (S)-Aranidipine, it is crucial to assess the viability and integrity of the isolated aortic rings. This is typically done by pre-contracting the rings with a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or potassium chloride (KCl, e.g., 60-80 mM). Once a stable contraction is achieved, the functional integrity of the endothelium can be tested by applying an endothelium-dependent vasodilator like acetylcholine (ACh, e.g., 1-10 µM). A relaxation of more than 50% of the pre-contracted tone in response to ACh generally indicates a healthy, intact endothelium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No relaxation or weak response to (S)-Aranidipine | 1. Inactive compound: The (S)-Aranidipine may have degraded. | - Prepare fresh stock solutions for each experiment. - Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protect it from light. |
| 2. Damaged L-type calcium channels: The experimental conditions may have compromised the integrity of the calcium channels. | - Ensure the physiological salt solution (e.g., Krebs-Henseleit buffer) is correctly prepared and maintained at 37°C with proper aeration (95% O2, 5% CO2). - Avoid excessive mechanical stress during tissue preparation. | |
| 3. Incorrect pre-contraction agent: The vasoconstrictor used may not be optimal for observing the effects of a calcium channel blocker. | - Use a high concentration of KCl (e.g., 60-80 mM) to induce contraction primarily through depolarization and activation of L-type calcium channels. This provides a more direct way to assess the inhibitory effect of (S)-Aranidipine. | |
| Inconsistent results between experiments | 1. Variability in tissue preparation: Differences in the handling and preparation of the aortic rings can lead to variability. | - Standardize the dissection and mounting procedure for the aortic rings. - Ensure the removal of surrounding connective and adipose tissue is consistent. |
| 2. Inconsistent vehicle concentration: The final concentration of the vehicle (e.g., DMSO) in the organ bath may vary between experiments. | - Use a consistent, low final concentration of the vehicle (e.g., 0.1% DMSO) for all dilutions of (S)-Aranidipine. - Run a vehicle control to assess any effects of the solvent on vascular tone. | |
| Precipitation of (S)-Aranidipine in the organ bath | 1. Poor solubility: The concentration of (S)-Aranidipine may exceed its solubility limit in the aqueous buffer. | - Ensure the stock solution is fully dissolved before adding it to the organ bath. - Add the compound to the bath in a cumulative manner, allowing sufficient time for each concentration to equilibrate. - Consider using a solubilizing agent in the vehicle, but validate its inertness on vascular tone first. |
Experimental Protocols
Protocol 1: In Vitro Vascular Relaxation Assay Using Isolated Aortic Rings
-
Preparation of Aortic Rings:
-
Euthanize a laboratory animal (e.g., Wistar rat) according to approved ethical protocols.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit physiological salt solution (PSS) of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.
-
-
Mounting of Aortic Rings:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit PSS.
-
Maintain the organ bath at 37°C and continuously aerate with a mixture of 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the PSS every 15-20 minutes.
-
Induce a submaximal contraction with a vasoconstrictor (e.g., 1 µM phenylephrine or 60 mM KCl).
-
Once a stable plateau is reached, assess the endothelial integrity by adding 1-10 µM acetylcholine. A relaxation of >50% indicates an intact endothelium.
-
Wash the rings with PSS to return to the baseline tension.
-
-
Dose-Response Curve Generation:
-
Pre-contract the aortic rings with a vasoconstrictor to about 80% of the maximal response.
-
Once the contraction is stable, add (S)-Aranidipine cumulatively in increasing concentrations (e.g., 1 nM to 10 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-contracted tone.
-
Quantitative Data Summary
Table 1: Comparative Potency of Dihydropyridine Calcium Channel Blockers in In Vitro Vascular Relaxation Assays
| Compound | Preparation | Pre-contraction Agent | Potency (IC50 / EC50) | Reference |
| Cilnidipine | Rat aortic rings | Depolarization/Ca2+ | IC50: 10 nmol/L | [4] |
| Azelnidipine | Human internal mammary artery rings | KCl | EC50: ~32 nmol/L (-7.49 ± 0.21 log M) | [5] |
| Nifedipine | Frog atrial fibers | - | IC50: 0.2 µM | [6] |
| Nicardipine | Frog atrial fibers | - | IC50: 1 µM | [6] |
Note: Data for (S)-Aranidipine is not available in the provided search results. The data for similar compounds are presented for reference.
Visualizations
Signaling Pathway of (S)-Aranidipine-Induced Vasodilation
Caption: Signaling pathway of (S)-Aranidipine-induced vascular relaxation.
Experimental Workflow for Generating a Dose-Response Curve
Caption: Workflow for a vascular relaxation dose-response experiment.
Troubleshooting Logic for No Vasorelaxation
Caption: Troubleshooting flowchart for lack of vasorelaxation.
References
- 1. Aranidipine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasorelaxation induced by new third-generation dihydropyridine calcium antagonist azelnidipine in human internal mammary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of (S)-Aranidipine in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of (S)-Aranidipine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (S)-Aranidipine?
(S)-Aranidipine is a dihydropyridine calcium channel blocker.[1][2][3] Its primary mechanism involves inhibiting the influx of calcium ions through L-type calcium channels, which are highly prevalent in vascular smooth muscle cells.[1][2] This inhibition leads to muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.[1][2] The (S)-enantiomer is reported to be the more pharmacologically active form of the racemic mixture.[4] Aranidipine is metabolized into two active metabolites, M-1α and M-1β, which also contribute to its overall hypotensive activity.[3][5][6]
Q2: Why is it critical to investigate the off-target effects of (S)-Aranidipine?
While (S)-Aranidipine is selective for L-type calcium channels, like most small molecules, it can interact with unintended biological targets. These "off-target" interactions can lead to unexpected experimental results, confounding data interpretation and potentially causing toxicity.[7] Identifying these effects early allows for better experimental design, the development of more specific chemical probes, and a clearer understanding of the molecule's true biological activity.
Q3: What are the known or potential off-targets for (S)-Aranidipine?
Besides its primary targets (Voltage-dependent L-type calcium channels), aranidipine has been reported to act as a selective alpha-2-adrenoreceptor antagonist.[5] Furthermore, its metabolism is influenced by cytochrome P450 enzymes, particularly CYP3A4, creating potential for drug-drug interactions that can modify its effects.[1][8] Comprehensive screening is necessary to uncover other potential off-targets, such as kinases or other receptors.
Q4: What are the general strategies to identify and minimize off-target effects?
A multi-step approach is recommended to identify and mitigate off-target effects:
-
In Silico Prediction: Use computational tools to predict potential off-target interactions based on the chemical structure of (S)-Aranidipine.[7][9]
-
Broad Panel Screening: Test the compound against large panels of proteins, such as kinase panels or receptor panels, to identify unexpected interactions.[10]
-
Unbiased Proteome-wide Analysis: Employ techniques like chemical proteomics to identify binding partners in a cellular context without prior bias.[11]
-
Target Engagement Validation: Confirm direct binding of (S)-Aranidipine to potential off-targets in cells using methods like the Cellular Thermal Shift Assay (CETSA).[12]
-
Minimize Effects: Once off-targets are identified, researchers can use lower, more specific concentrations of the compound, utilize structurally unrelated compounds that share the on-target but not the off-target, or employ genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotype is due to the on-target effect.
Troubleshooting Guides
Problem: I observe an unexpected phenotype in my cell-based assay that doesn't seem related to L-type calcium channel blockade. How do I identify the potential off-target?
This common issue suggests an off-target effect is at play. The following workflow can help identify the responsible protein.
References
- 1. What is Aranidipine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 3. Aranidipine - Wikipedia [en.wikipedia.org]
- 4. aranidipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. CETSA [cetsa.org]
How to interpret ambiguous data from (S)-Aranidipine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Aranidipine. It addresses potential ambiguities in study data and offers guidance on experimental design and data interpretation.
Troubleshooting Guides
Issue 1: Conflicting Efficacy Data in Hypertension Studies
Observation: Your study shows a less pronounced reduction in blood pressure with (S)-Aranidipine compared to other dihydropyridine calcium channel blockers, such as amlodipine, particularly in short-term studies.
Potential Causes and Solutions:
-
Study Duration: Short-term studies may not fully capture the efficacy of (S)-Aranidipine. A study comparing (S)-Aranidipine to amlodipine for 10 weeks found that patients receiving aranidipine had a less significant response in blood pressure[1]. The long-acting effects of (S)-Aranidipine, potentially influenced by its active metabolites, might require a longer treatment period to manifest fully.
-
Recommendation: For pivotal efficacy trials, consider a study duration of at least 12 weeks to adequately assess the blood pressure-lowering effects.
-
-
Active Metabolites: (S)-Aranidipine is metabolized into two active metabolites, M-1α and M-1β, which contribute to its overall hypotensive effect[1][2]. The pharmacokinetic profiles of these metabolites, including their time to reach steady-state concentrations, may differ from the parent compound and contribute to a delayed onset of maximum efficacy.
-
Recommendation: When conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling, incorporate the activity of the M-1α and M-1β metabolites to better understand the overall exposure-response relationship.
-
-
Dosing Regimen: The dose and titration schedule can significantly impact the observed efficacy.
-
Recommendation: Ensure the dosing regimen in your study is optimized. For dose-finding studies, include a titration phase to allow for individual patient response.
-
Experimental Protocol: Randomized Controlled Trial for Antihypertensive Efficacy
This guide outlines a general protocol for a multicenter, randomized, double-blind, parallel-controlled study to compare the efficacy and safety of (S)-Aranidipine with another active comparator (e.g., amlodipine) in patients with mild to moderate essential hypertension[1].
1. Study Population:
- Inclusion Criteria:
- Male or female, 18-75 years of age.
- Diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] 95-109 mmHg and systolic blood pressure [SBP] 150-179 mmHg).
- Written informed consent.
- Exclusion Criteria:
- Secondary hypertension.
- Severe cardiovascular or cerebrovascular disease.
- Significant renal or hepatic impairment.
- Known hypersensitivity to dihydropyridine calcium channel blockers.
- Use of other antihypertensive medications that cannot be safely withdrawn.
2. Study Design:
- Washout Period: A 2-week, single-blind, placebo washout period to establish baseline blood pressure.
- Randomization: Eligible patients are randomized in a 1:1 ratio to receive either (S)-Aranidipine or the active comparator.
- Treatment Period: A 12-week double-blind treatment period.
- Dosing:
- Initial dose: e.g., (S)-Aranidipine 5 mg once daily.
- Dose titration: At week 4, the dose may be uptitrated (e.g., to 10 mg once daily) if the blood pressure goal (e.g., DBP < 90 mmHg and a decrease of ≥ 10 mmHg from baseline) is not achieved.
3. Efficacy and Safety Assessments:
- Blood Pressure Measurement:
- Office blood pressure: Measured at baseline and at weeks 4, 8, and 12 using a calibrated sphygmomanometer. Measurements should be taken in the sitting position after a 5-minute rest period.
- Ambulatory Blood Pressure Monitoring (ABPM): Performed for 24 hours at baseline and at the end of the treatment period in a subset of patients.
- Safety Monitoring:
- Adverse events (AEs): Recorded at each visit.
- Physical examinations.
- 12-lead electrocardiogram (ECG).
- Laboratory tests: Hematology, serum chemistry, and urinalysis.
Issue 2: Unexpected Variability in Pharmacokinetic Profiles
Observation: High inter-individual variability in the plasma concentrations of (S)-Aranidipine and/or its active metabolites is observed.
Potential Causes and Solutions:
-
Patient Population: Pharmacokinetics can be influenced by age, renal function, and hepatic function.
-
Elderly Patients: While specific data for (S)-Aranidipine is limited, elderly patients generally have reduced renal and hepatic function, which can lead to decreased drug clearance and a higher risk of accumulation.
-
Renal Impairment: Although primarily metabolized by the liver, severe renal impairment can sometimes affect the pharmacokinetics of hepatically cleared drugs.
-
Hepatic Impairment: As (S)-Aranidipine is metabolized in the liver, hepatic impairment is expected to significantly increase its plasma concentration and half-life[3].
-
Recommendation: Conduct dedicated pharmacokinetic studies in these special populations to establish appropriate dosing recommendations. If your study includes these patients, consider pre-specifying subgroup analyses.
-
-
Drug-Drug Interactions: (S)-Aranidipine is likely metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong inhibitors or inducers of this enzyme can alter its plasma concentrations[3].
-
CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, grapefruit juice): May increase (S)-Aranidipine levels, leading to an increased risk of adverse effects[3].
-
CYP3A4 Inducers (e.g., rifampin, St. John's Wort): May decrease (S)-Aranidipine levels, potentially reducing its efficacy[3].
-
Recommendation: Carefully review and document all concomitant medications. In clinical trials, provide a list of prohibited and restricted medications.
-
-
Pharmacokinetics of Metabolites: The active metabolites M-1α and M-1β have a longer elimination half-life than the parent drug (2.7-3.5 hours vs. 1.1-1.2 hours)[1]. Variability in the formation and clearance of these metabolites can contribute to overall variability in the pharmacodynamic response.
-
Recommendation: Develop and validate bioanalytical methods to quantify both (S)-Aranidipine and its active metabolites in plasma to fully characterize the pharmacokinetic profile.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (S)-Aranidipine?
A1: (S)-Aranidipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action is to inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure[3][4].
Q2: How do the active metabolites of (S)-Aranidipine contribute to its effects?
A2: (S)-Aranidipine has two active metabolites, M-1α and M-1β, which also possess hypotensive activity[1][2]. These metabolites have slower binding kinetics to the dihydropyridine receptor, which may contribute to the long-lasting vasodilating effect of (S)-Aranidipine[5].
Q3: What are the common adverse events associated with (S)-Aranidipine?
A3: Common adverse events are typical of the dihydropyridine class and are related to vasodilation. These include headache, dizziness, flushing, and peripheral edema[3]. In a comparative study with amlodipine, the incidence of adverse events for aranidipine was 11.86% versus 7.63% for amlodipine, though this difference was not statistically significant[1].
Q4: Are there any known significant drug interactions with (S)-Aranidipine?
A4: Yes, as a dihydropyridine calcium channel blocker, (S)-Aranidipine is expected to interact with inhibitors and inducers of the CYP3A4 enzyme system. Co-administration with other antihypertensive drugs may also have additive effects on blood pressure[3]. Caution is advised when co-administering with NSAIDs, as they may reduce the antihypertensive effect[3].
Data Presentation
Table 1: Comparative Efficacy of (S)-Aranidipine and Amlodipine in Mild to Moderate Hypertension
| Parameter | (S)-Aranidipine (5-10 mg/day) | Amlodipine (5-10 mg/day) | P-value |
| Baseline Sitting DBP (mmHg) | 100.1 ± 3.8 | 100.3 ± 3.7 | > 0.05 |
| Change in Sitting DBP at Week 10 (mmHg) | -12.5 ± 7.9 | -15.1 ± 8.1 | < 0.01 |
| Baseline Sitting SBP (mmHg) | 158.4 ± 9.5 | 158.7 ± 10.1 | > 0.05 |
| Change in Sitting SBP at Week 10 (mmHg) | -20.1 ± 13.2 | -23.8 ± 12.9 | < 0.01 |
| Trough/Peak Ratio of DBP | 0.57 ± 0.20 | 0.68 ± 0.19 | 0.119 |
Data from Yan L-r, et al. J Cardiovasc Pharmacol. 2012;60(1):8-14.[1]
Table 2: Pharmacokinetic Parameters of (S)-Aranidipine and its Active Metabolite (M-1)
| Parameter | (S)-Aranidipine | M-1 Metabolite |
| Time to Peak Concentration (Tmax) | ~3.8 - 4.8 hours | ~4.8 - 6.0 hours |
| Elimination Half-life (t1/2) | ~1.1 - 1.2 hours | ~2.7 - 3.5 hours |
Data from DrugBank Online.[1]
Visualizations
Caption: (S)-Aranidipine Signaling Pathway.
Caption: Generic Hypertension Clinical Trial Workflow.
References
- 1. Efficacy and safety of aranidipine enteric-coated tablets compared with amlodipine in Chinese patients with mild to moderate essential hypertension: a multicenter, randomized, double-blind, parallel-controlled clinical trial [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Aranidipine used for? [synapse.patsnap.com]
- 4. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 5. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of (S)-Aranidipine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of (S)-Aranidipine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of (S)-Aranidipine and why does it precipitate?
(S)-Aranidipine is a dihydropyridine derivative with poor water solubility.[1][2] One source predicts its water solubility to be as low as 0.0112 mg/mL.[1] Like many compounds in the Biopharmaceutics Classification System (BCS) Class II, its low aqueous solubility and slow dissolution rate in gastrointestinal fluid can lead to poor oral bioavailability.[3] Precipitation occurs when the concentration of (S)-Aranidipine in an aqueous solution exceeds its solubility limit. This can be triggered by factors such as solvent composition changes, temperature fluctuations, or pH shifts.
Q2: How can I increase the solubility of (S)-Aranidipine in my experiments?
Several formulation strategies can significantly enhance the aqueous solubility of poorly soluble drugs like (S)-Aranidipine.[4] These include:
-
Co-solvency: Using a mixture of water-miscible organic solvents (co-solvents) with water can increase the drug's solubility.[5][6] Common co-solvents include Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG).
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[5][7] Tween-80 is a commonly used nonionic surfactant.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability.[7][9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a derivative often used for this purpose.[8]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix, often converting its crystalline form to a more soluble amorphous state.[3][12]
Q3: Are there ready-to-use solvent formulations for (S)-Aranidipine?
Yes, several established protocols use a combination of co-solvents and surfactants to achieve a clear solution of (S)-Aranidipine at concentrations of at least 2.08 mg/mL.[8] These are particularly useful for in vivo and in vitro experimental setups. It is often recommended to prepare these solutions freshly on the day of use as the compound can be unstable in solution.[8]
Q4: What is the role of precipitation inhibitors?
Precipitation inhibitors are polymers that help maintain a drug in a supersaturated state, preventing or delaying the formation of crystals.[13] This is crucial in formulation science, especially for amorphous solid dispersions. Polymers like Hydroxypropylmethylcellulose-Acetate Succinate (HPMCAS) and Polyvinyl Pyrrolidone (PVP) can interact with drug molecules through mechanisms like hydrogen bonding, which hinders the self-aggregation required for crystal nucleation and growth.[13]
Troubleshooting Guide
Issue: My (S)-Aranidipine solution is cloudy or has visible precipitate.
| Potential Cause | Immediate Action | Long-Term Prevention Strategy |
| Concentration Exceeds Solubility | Dilute the solution with the same solvent system to a lower concentration. | Use a formulation with higher solubilizing capacity (see Table 1 ). Determine the maximum solubility in your chosen solvent system before preparing high-concentration stock solutions. |
| Incomplete Dissolution | Gently heat the solution and/or use an ultrasonic bath to aid dissolution.[8][14] Ensure the solution becomes clear. | When preparing the solution, add solvents sequentially and ensure the compound is fully dissolved at each step before adding the next component.[8] Use of a vortex mixer or sonicator during preparation is recommended. |
| Precipitation Over Time | This indicates solution instability. Unfortunately, once precipitated, redissolving may be difficult and affect concentration accuracy. It is best to discard the solution. | Always prepare (S)-Aranidipine working solutions freshly and use them on the same day.[8][14] Store stock solutions under recommended conditions (e.g., -20°C in an appropriate organic solvent like DMSO) and minimize freeze-thaw cycles. |
| Change in Solvent Composition (e.g., dilution into buffer) | The aqueous buffer may have "shocked" the drug out of the organic stock solution. The solution may need to be discarded. | When diluting an organic stock solution into an aqueous buffer, do so slowly while vortexing. Consider using a formulation that includes surfactants or cyclodextrins, which are more robust against aqueous dilution.[8] |
| pH Shift | The pH of your final aqueous medium may be unfavorable for Aranidipine solubility. | Evaluate the pH of your final solution. If possible, adjust the pH to a range that favors solubility. For weakly basic drugs, a more acidic pH generally increases solubility.[11] |
Quantitative Data Summary
Table 1: Example Formulations for Solubilizing (S)-Aranidipine
| Formulation Components (Volumetric Ratio) | Resulting Solubility | Primary Solubilization Mechanism | Recommended Use |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[8] | Co-solvency and Surfactant Micellization | In vivo experiments |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[8] | Co-solvency and Cyclodextrin Complexation | In vivo experiments |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[8] | Lipid-based Solubilization | In vivo experiments (e.g., oral gavage) |
| 100% DMSO | 125 mg/mL (requires ultrasonic assistance)[8] | Organic Solvent Solubilization | In vitro stock solution preparation |
Experimental Protocols
Protocol 1: Preparation of (S)-Aranidipine in a Co-solvent/Surfactant Vehicle
This protocol is based on a formulation achieving a concentration of ≥ 2.08 mg/mL.[8]
Materials:
-
(S)-Aranidipine powder
-
Dimethyl Sulfoxide (DMSO), newly opened
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a Stock Solution in DMSO: Accurately weigh (S)-Aranidipine powder and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use an ultrasonic bath if necessary to ensure it is fully dissolved and the solution is clear.
-
Sequential Addition of Solvents: To prepare 1 mL of the final working solution, follow these steps in order: a. Take 100 µL of the 20.8 mg/mL DMSO stock solution and add it to a sterile vial. b. Add 400 µL of PEG300 to the vial. Mix thoroughly using a vortex mixer until the solution is homogeneous. c. Add 50 µL of Tween-80. Mix again until the solution is clear and homogeneous. d. Add 450 µL of saline solution to bring the final volume to 1 mL. Mix thoroughly.
-
Final Check: Inspect the final solution for any signs of precipitation or phase separation. If observed, gentle heating or sonication can be attempted.[8]
-
Usage: Use the freshly prepared solution on the same day for your experiment.[8]
Protocol 2: Preparation of (S)-Aranidipine with Cyclodextrin
This protocol utilizes SBE-β-CD to enhance solubility, achieving a concentration of ≥ 2.08 mg/mL.[8]
Materials:
-
(S)-Aranidipine powder
-
Dimethyl Sulfoxide (DMSO), newly opened
-
20% (w/v) SBE-β-CD in Saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution in DMSO: As in Protocol 1, prepare a concentrated stock solution of (S)-Aranidipine in DMSO (e.g., 20.8 mg/mL).
-
Dilution into Cyclodextrin Solution: To prepare 1 mL of the final working solution: a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add it to 900 µL of the 20% SBE-β-CD in saline solution. c. Mix thoroughly with a vortex mixer until the solution is completely clear.
-
Usage: Use the freshly prepared solution promptly for your experiment.
Visualizations
Caption: Root causes of (S)-Aranidipine precipitation and corresponding formulation solutions.
Caption: How surfactants and cyclodextrins stabilize (S)-Aranidipine in aqueous solutions.
Caption: A logical workflow for troubleshooting (S)-Aranidipine precipitation issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Aranidipine - Wikipedia [en.wikipedia.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. How does pH affect drug delivery? [synapse.patsnap.com]
- 11. celerion.com [celerion.com]
- 12. Enhancing azelnidipine's aqueous solubility via solvent evaporation. [wisdomlib.org]
- 13. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of (S)-Aranidipine stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of (S)-Aranidipine stock solutions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing (S)-Aranidipine stock solutions?
(S)-Aranidipine is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vitro experiments, a high concentration stock solution can be prepared in DMSO. One source indicates a solubility of up to 125 mg/mL in DMSO, which may require ultrasonication to fully dissolve.[1] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can impact solubility.[1] For in vivo studies, more complex solvent systems are often required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1]
2. What are the recommended storage conditions for solid (S)-Aranidipine?
Solid (S)-Aranidipine powder is stable for extended periods when stored correctly.[1][2] It should be kept in a dry, dark environment.[2] For optimal long-term stability, refer to the table below.
3. How should I store (S)-Aranidipine stock solutions?
(S)-Aranidipine, like other 1,4-dihydropyridine compounds, is unstable in solution, and it is strongly recommended to use freshly prepared solutions for experiments.[1][3] If storage is unavoidable, stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C for the short term. Avoid repeated freeze-thaw cycles. Aqueous solutions of similar dihydropyridine compounds are not recommended for storage for more than one day.[4]
4. Is (S)-Aranidipine sensitive to light?
Yes. 1,4-dihydropyridine derivatives are known to be light-sensitive and can undergo photodegradation, which leads to a loss of pharmacological activity.[3] The primary degradation pathway involves the aromatization of the dihydropyridine ring.[3] Therefore, it is essential to protect both solid (S)-Aranidipine and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. Repeated freeze-thaw cycles can also contribute to precipitation. | Gently warm the solution and use sonication to aid in redissolving the compound.[1] For future use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles. Ensure you are using anhydrous DMSO. |
| The stock solution has changed color (e.g., turned yellow). | This may indicate degradation of the compound. As a dihydropyridine derivative, (S)-Aranidipine is susceptible to oxidation and photodegradation.[3] | It is recommended to discard the discolored solution and prepare a fresh stock solution from solid compound. To prevent this, always store solutions protected from light and minimize their exposure to air. |
| Inconsistent experimental results using the same stock solution. | This is likely due to the degradation of (S)-Aranidipine in the solution over time. The compound's instability in solution is a known issue.[1] | The best practice is to prepare fresh solutions immediately before each experiment.[1] If using a stored stock, ensure it has been stored correctly (aliquoted, at -20°C, protected from light) and for a minimal amount of time. |
| Difficulty dissolving (S)-Aranidipine in DMSO. | The compound may require assistance to fully dissolve, or the DMSO may be of poor quality (e.g., wet). | Use of an ultrasonic bath can aid in dissolution.[1] Ensure that you are using a high-purity, anhydrous grade of DMSO.[1] |
Quantitative Data Summary
Table 1: Storage Conditions for Solid (S)-Aranidipine
| Storage Temperature | Reported Stability | Source |
| -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] |
| Room Temperature | Short term (days to weeks) | [2] |
Experimental Protocols
Protocol: Preparation of a 10 mM (S)-Aranidipine Stock Solution in DMSO
-
Materials:
-
(S)-Aranidipine powder (Molecular Weight: 388.37 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated scale
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the (S)-Aranidipine powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh out the desired amount of (S)-Aranidipine powder. For example, for 1 mL of a 10 mM solution, weigh 3.88 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in amber vials to protect from light.
-
For short-term storage, place the aliquots at -20°C. For immediate use, proceed with dilutions.
-
Visualizations
References
Technical Support Center: Overcoming Autofluorescence in (S)-Aranidipine-Treated Cell Imaging
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence interference when imaging cells treated with (S)-Aranidipine. The following resources will help you identify the source of autofluorescence and implement effective mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in fluorescence microscopy?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, as opposed to the fluorescence from intentionally added fluorescent markers.[1] This intrinsic fluorescence can originate from various cellular components such as mitochondria, lysosomes, collagen, elastin, NADH, and riboflavin.[2][3] Autofluorescence becomes problematic when its emission spectrum overlaps with that of the fluorescent probes being used, as it can obscure the specific signal from the probe, reduce the signal-to-noise ratio, and lead to misinterpretation of results.[2]
Q2: Is (S)-Aranidipine fluorescent?
The fluorescent properties of (S)-Aranidipine are not well-documented in publicly available literature. However, other drugs in the same dihydropyridine calcium channel blocker class exhibit variable fluorescence. For instance, felodipine is known to be fluorescent, while nifedipine is considered non-fluorescent.[1][4] Amlodipine, another drug in this class, has a reported excitation maximum at approximately 365 nm and an emission maximum around 450 nm.[5] Given this variability, it is possible that (S)-Aranidipine itself contributes to the observed fluorescence.
Q3: How can I determine the source of the autofluorescence in my (S)-Aranidipine-treated cells?
To identify the source of autofluorescence, it is crucial to include proper controls in your experiment. The most important control is an unstained, (S)-Aranidipine-treated sample. By imaging these cells using the same settings as your stained samples, you can visualize the fluorescence originating from the cells and the drug treatment alone. Additionally, comparing the fluorescence of untreated, unstained cells with treated, unstained cells can help to isolate the contribution of (S)-Aranidipine to the overall autofluorescence.
Troubleshooting Guide
This guide addresses common issues and provides step-by-step solutions to reduce autofluorescence in your imaging experiments.
Issue 1: High background fluorescence in the blue and green channels.
Many endogenous fluorophores, such as NADH and flavins, fluoresce in the blue and green regions of the spectrum.[6] If you observe high background in these channels, consider the following strategies:
-
Spectral Separation: If possible, switch to fluorescent probes that are excited by and emit light in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5).[7] Autofluorescence is typically weaker at longer wavelengths.
-
Filter Set Optimization: Use narrow bandpass filters instead of longpass filters to specifically collect the emission from your probe and exclude as much of the autofluorescence signal as possible.[8]
-
Spectral Unmixing: If your imaging system has spectral imaging capabilities, you can acquire the emission spectrum of the autofluorescence from your control samples and use spectral unmixing algorithms to computationally separate it from your specific fluorescent signal.[9]
Issue 2: Increased fluorescence upon treatment with (S)-Aranidipine.
If you observe that the fluorescence intensity increases in your unstained samples after treatment with (S)-Aranidipine, it is likely that the drug or its metabolites are fluorescent.
-
Characterize the Drug's Spectrum: If you have access to a fluorometer, measure the excitation and emission spectra of (S)-Aranidipine in a solution similar to your imaging buffer. Knowing the spectral properties of the drug will help you choose fluorescent probes and filter sets that minimize spectral overlap.
-
Reduce Drug Concentration: Use the lowest effective concentration of (S)-Aranidipine to minimize its fluorescent contribution.
-
Washout Step: If the experimental design allows, consider a washout step to remove excess drug from the cells before imaging.
Issue 3: Granular fluorescent particles are visible in the cytoplasm.
The appearance of granular fluorescent particles, particularly in aging cells, is often due to lipofuscin.[10] Lipofuscin has a broad emission spectrum, making it a challenging source of autofluorescence.
-
Sudan Black B Staining: Treat your fixed cells with Sudan Black B, a lipophilic dye that can quench lipofuscin autofluorescence.[7] However, be aware that Sudan Black B itself can fluoresce in the far-red, so this should be considered when designing multicolor experiments.
-
Commercially Available Quenching Reagents: Several commercial kits are available that are specifically designed to reduce autofluorescence from various sources, including lipofuscin.[7]
Quantitative Data Summary
The following table summarizes the effectiveness of various methods for reducing autofluorescence. The values presented are illustrative and can vary depending on the cell type, fixation method, and the specific fluorophores used.
| Method | Typical Reduction in Autofluorescence | Primary Target | Reference |
| Spectral Selection (Far-Red Probes) | 50-90% | General Endogenous Fluorophores | |
| Sudan Black B | 60-80% | Lipofuscin | [7] |
| Sodium Borohydride | 30-60% | Aldehyde-induced Autofluorescence | |
| Commercial Quenching Kits | 50-90% | Multiple Sources | [7] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is suitable for cells fixed with formaldehyde or glutaraldehyde.
-
Fixation: Fix cells as per your standard protocol.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS).
-
Permeabilization (Optional): If required for your staining protocol, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Sodium Borohydride Incubation: Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS. Incubate the cells in this solution for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Proceed with your immunofluorescence or other staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is for fixed and permeabilized cells.
-
Fixation and Permeabilization: Fix and permeabilize cells as required for your experiment.
-
Washing: Wash the cells with PBS.
-
Sudan Black B Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution through a 0.2 µm filter. Incubate the cells in this solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the cells extensively with PBS to remove excess Sudan Black B.
-
Staining: Proceed with your staining protocol.
Visualizations
Caption: Experimental workflow for imaging (S)-Aranidipine-treated cells with an optional autofluorescence reduction step.
Caption: Troubleshooting logic to determine the source of autofluorescence and select appropriate mitigation strategies.
References
- 1. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of antihypertensive agents - captopril and nifedipine - on the functional properties of rat heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photophysics and photochemical studies of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Visualization of Amlodipine Intervention into Living Cells by Means of Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. New methods for amlodipine and valsartan native spectrofluorimetric determination, with factors optimization study [agris.fao.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: (S)-Aranidipine Specificity Validation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers designing and conducting control experiments to validate the specificity of (S)-Aranidipine.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing the expected response to (S)-Aranidipine. What are the common initial troubleshooting steps?
A1: Lack of response is often due to experimental setup, compound integrity, or cellular conditions.
-
Compound Integrity: Verify the concentration and stability of your (S)-Aranidipine stock solution. We recommend preparing fresh dilutions for each experiment from a trusted source.
-
Cellular Target Expression: Confirm that your cell model expresses L-type calcium channels (LTCCs), the primary target of (S)-Aranidipine.[1][2][3] The key subunit is α1C (Cav1.2), encoded by the CACNA1C gene. Expression can be verified by qPCR, Western blot, or immunofluorescence.
-
Channel Activation: L-type calcium channels are voltage-gated. Ensure your experimental protocol includes a depolarization step (e.g., high potassium concentration) to activate the channels, allowing you to observe the inhibitory effect of (S)-Aranidipine.
-
Metabolites: Be aware that Aranidipine is metabolized into two active forms, M-1α and M-1β.[4][5] If you are using an in vivo model or a system with metabolic activity, the observed effects could be a combination of the parent compound and its metabolites.[6][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Aranidipine used for? [synapse.patsnap.com]
- 3. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 4. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aranidipine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Distinct action of aranidipine and its active metabolite on renal arterioles, with special reference to renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of (S)-Aranidipine and Other L-type Calcium Channel Blockers in Primary Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (S)-Aranidipine with other commonly used L-type calcium channel blockers, Amlodipine and Nifedipine, in primary vascular smooth muscle cells (VSMCs). The information is supported by experimental data from publicly available research.
(S)-Aranidipine is a dihydropyridine calcium channel blocker that exerts its vasodilatory effect by inhibiting the influx of calcium ions through L-type calcium channels in VSMCs.[1] This leads to a reduction in intracellular calcium concentration, resulting in smooth muscle relaxation and a subsequent decrease in blood pressure. Like other dihydropyridines, it primarily targets vascular smooth muscle, making it effective for hypertension management with potentially fewer cardiac side effects.[1]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of (S)-Aranidipine, Amlodipine, and Nifedipine in inhibiting VSMC function. It is important to note that a direct head-to-head comparison of (S)-Aranidipine with Amlodipine and Nifedipine in the same experimental setup is limited in the currently available literature. The data presented here are compiled from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Inhibition of Ca2+-Induced Contractions in Rat Aorta
| Compound | IC50 (nM) | Reference |
| Amlodipine | 1.9 | [2][3] |
| Nifedipine | 4.1 | [2] |
| (S)-Aranidipine | Data not available |
Table 2: Inhibition of KCl-Induced Contractions in Rat Aorta
| Compound | IC50 (nM) | Reference |
| Amlodipine | 19.4 | [2] |
| Nifedipine | 7.1 | [2] |
| (S)-Aranidipine | Data not available |
Table 3: Inhibition of Phenylephrine-Induced Responses in Isolated Rat Kidney
| Compound | EC50 | Reference |
| Amlodipine | Significantly lower than Nifedipine | [4] |
| Nifedipine | - | [4] |
| (S)-Aranidipine | Data not available |
Table 4: Effect on ERK1/2 Phosphorylation in Vascular Smooth Muscle Cells
| Compound | Effect | Concentration | Reference |
| Amlodipine | Inhibition | Not specified | [5] |
| Nifedipine | Inhibition | 10⁻⁶ M and higher | |
| (S)-Aranidipine | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Intracellular Calcium Measurement using Fura-2 AM
This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in primary VSMCs in response to stimuli.
-
Cell Preparation: Isolate primary VSMCs from rat aorta and culture them on glass coverslips.
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing Fura-2 AM (2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with 0.02% Pluronic F-127.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the physiological salt solution to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record a baseline fluorescence ratio (F340/F380) before adding any stimulant.
-
Add the desired concentration of the calcium channel blocker and incubate for the desired time.
-
Add a stimulant (e.g., KCl or phenylephrine) to induce calcium influx.
-
Record the changes in the F340/F380 ratio over time. The ratio is proportional to the [Ca2+]i.
-
2. Patch-Clamp Electrophysiology for L-type Ca2+ Currents
This protocol is for recording L-type calcium currents in single primary VSMCs.
-
Cell Preparation: Acutely dissociate single VSMCs from rat mesenteric artery or aorta.
-
Recording Solutions:
-
External Solution (in mM): 110 NaCl, 5 CsCl, 10 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.25 Na-GTP, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording Procedure:
-
Use a patch-clamp amplifier and a data acquisition system.
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV to inactivate other voltage-gated channels.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit L-type Ca2+ currents.
-
To test the effect of a drug, perfuse the cell with the external solution containing the desired concentration of the calcium channel blocker and repeat the voltage-step protocol.
-
Analyze the current-voltage relationship and the extent of current inhibition.
-
3. Western Blotting for Phosphorylated ERK1/2
This protocol is for detecting the phosphorylation status of ERK1/2 in primary VSMCs.
-
Cell Culture and Treatment:
-
Culture primary VSMCs in appropriate media.
-
Serum-starve the cells for 24 hours before the experiment to reduce basal ERK phosphorylation.
-
Pre-treat the cells with different concentrations of the calcium channel blockers for a specified time.
-
Stimulate the cells with a growth factor (e.g., PDGF) or a vasoconstrictor (e.g., angiotensin II) to induce ERK phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Visualizations
References
- 1. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 2. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of (S)-Aranidipine and amlodipine in vitro
This guide provides a detailed in vitro comparison of (S)-Aranidipine and amlodipine, two dihydropyridine calcium channel blockers. The information is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological and biological effects at the cellular and molecular level.
Quantitative Comparison of In Vitro Activity
The following table summarizes the quantitative data on the in vitro effects of (S)-Aranidipine and amlodipine on calcium channels and vascular smooth muscle.
| Parameter | (S)-Aranidipine | Amlodipine | Reference |
| L-type Ca2+ Channel Inhibition | Concentration-dependent decrease in L-type Ca2+ currents in guinea pig ventricular myocytes. | IC50 of 1.9 nM for inhibiting Ca2+-induced contractions in depolarised rat aorta.[1][2] Blocks L-type calcium channels.[3][4] | [5] |
| T-type Ca2+ Channel Inhibition | Concentration-dependently decreased T-type Ca2+ currents in guinea pig ventricular myocytes.[5] Specifically blocks α1H (Ca(v)3.2) T-type channels.[6] | Blocks T-type Ca2+ channels.[6] | [5][6] |
| N-type Ca2+ Channel Inhibition | No specific data found in the provided results. | Strong blocking action on N-type calcium channels.[3] | [3] |
| Vascular Smooth Muscle Effects | Potent and long-lasting vasodilating actions.[7] | Inhibits Ca2+-induced contractions in depolarised rat aorta (IC50 1.9 nM).[1][2] Reduces vascular smooth muscle cell proliferation.[8] | [1][2][7][8] |
Experimental Protocols
Measurement of Ca2+ Channel Currents in Ventricular Myocytes
This protocol is based on the methodology for examining the effects of aranidipine on Ca2+ currents in guinea pig ventricular myocytes.[5]
1. Cell Isolation:
-
Single ventricular cells are isolated from guinea pig hearts using enzymatic dissociation.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp technique is used to record membrane currents.
-
Cells are perfused with a solution containing specific ion concentrations to isolate Ca2+ currents.
-
The holding potential is set, and depolarizing pulses are applied to elicit T-type and L-type Ca2+ currents.
3. Drug Application:
-
(S)-Aranidipine is applied at various concentrations (e.g., 10 nmol/l to 1 µmol/l) to the cell bath.[5]
-
The effect of the drug on the amplitude of the Ca2+ currents is measured and recorded.
4. Data Analysis:
-
The concentration-dependent inhibition of the T-type and L-type Ca2+ currents is determined to assess the potency of the drug.
Inhibition of Ca2+-Induced Contractions in Rat Aorta
This protocol is based on the methodology used to evaluate the effect of amlodipine on vascular smooth muscle.[1][2]
1. Tissue Preparation:
-
The thoracic aorta is isolated from rats.
-
The aorta is cut into helical strips or rings.
2. Experimental Setup:
-
The aortic preparations are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2.
-
The tissue is connected to an isometric force transducer to record changes in tension.
3. Induction of Contraction:
-
The tissue is depolarised using a high concentration of potassium chloride (KCl) to open voltage-gated Ca2+ channels.
-
Calcium chloride (CaCl2) is then added cumulatively to induce concentration-dependent contractions.
4. Drug Application:
-
Amlodipine is added to the organ bath at various concentrations.
-
The inhibitory effect of amlodipine on the Ca2+-induced contractions is measured.
5. Data Analysis:
-
The concentration of amlodipine that causes 50% inhibition of the maximum contraction (IC50) is calculated.
Signaling Pathways and Experimental Workflows
Amlodipine's Anti-Proliferative Signaling Pathway
Amlodipine has been shown to reduce the proliferation of vascular smooth muscle cells (VSMC) by inducing the expression of the cell cycle inhibitor p21(Waf1/Cip1).[8] This effect is mediated through the glucocorticoid receptor (GR) and the transcription factor C/EBP-alpha.[8]
Caption: Amlodipine's anti-proliferative signaling pathway in VSMC.
Experimental Workflow for In Vitro Vasodilation Assay
The following diagram illustrates a typical workflow for assessing the vasodilatory properties of a compound in vitro.
References
- 1. Calcium Channel Blocking Properties of Amlodipine in Vascular Smooth Muscle and Cardiac Muscle In Vitro: Evidence for Voltage Modulation of Vascular Dihydropyridine Receptors | Semantic Scholar [semanticscholar.org]
- 2. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors. (1987) | Roger A. Burges | 132 Citations [scispace.com]
- 3. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meded101.com [meded101.com]
- 5. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The calcium channel blocker amlodipine exerts its anti-proliferative action via p21(Waf1/Cip1) gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Vasorelaxant Effects of (S)-Aranidipine and Nifedipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasorelaxant properties of two dihydropyridine L-type calcium channel blockers, (S)-Aranidipine and nifedipine. Both compounds are utilized for their antihypertensive effects, which are primarily mediated through the relaxation of vascular smooth muscle. This document summarizes their mechanisms of action, presents a qualitative comparison of their effects, details a key experimental protocol for assessing vasorelaxation, and illustrates the relevant biological pathways and experimental workflows.
Comparative Analysis
Data Presentation
| Feature | (S)-Aranidipine | Nifedipine |
| Primary Mechanism of Action | Inhibition of L-type calcium channels in vascular smooth muscle cells.[1][2] | Inhibition of L-type calcium channels in vascular smooth muscle cells.[3][4][5] |
| Metabolism and Active Metabolites | Metabolized to active metabolites (M-1α and M-1β) which contribute to its long-lasting hypotensive effect.[1] | Metabolized to inactive metabolites. |
| Vasorelaxant Potency | Considered a potent vasodilator. Its active metabolites show hypotensive activity comparable to nifedipine, but at higher concentrations than the parent drug.[1] | A well-established and potent vasodilator.[3][5] |
| Secondary Mechanisms | Information not prominently available in the searched literature. | May stimulate the release of nitric oxide (NO) from endothelial cells, contributing to vasodilation.[6] |
| Clinical Significance | Effective antihypertensive agent with a sustained action profile, partly due to its active metabolites.[1] | Widely used for the treatment of hypertension and angina.[3][4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of vasodilation by dihydropyridines.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpp.com [ijpp.com]
- 4. Venodilator effects of pranidipine, a 1,4-dihydropyridine Ca2+ channel antagonist, in rats: comparison with nifedipine and amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to (S)-Aranidipine and Other Dihydropyridine Calcium Channel Blockers: Efficacy and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profile of (S)-Aranidipine against other prominent dihydropyridine calcium channel blockers. The information herein is supported by experimental data from clinical trials to aid in research and development decisions.
Introduction
Dihydropyridine calcium channel blockers (CCBs) are a cornerstone in the management of hypertension. They exert their antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3] While the class shares a common mechanism of action, individual agents exhibit distinct pharmacological properties that influence their efficacy and safety profiles.[4] Aranidipine, a third-generation dihydropyridine, and its pharmacologically active (S)-enantiomer, have demonstrated potent and long-lasting vasodilating actions.[4][5] This guide focuses on comparing (S)-Aranidipine with other widely used dihydropyridines, including amlodipine, nifedipine, lercanidipine, cilnidipine, and benidipine.
Mechanism of Action: Dihydropyridine Calcium Channel Blockers
Dihydropyridines selectively bind to and inhibit voltage-gated L-type calcium channels located on vascular smooth muscle cells. This blockade prevents the influx of calcium ions, which is a critical step in muscle contraction. The resulting smooth muscle relaxation leads to vasodilation, primarily in the arterial system, which in turn lowers peripheral vascular resistance and reduces blood pressure.
Some newer-generation dihydropyridines, such as cilnidipine and benidipine, also exhibit inhibitory effects on N-type and T-type calcium channels, which may contribute to additional clinical benefits such as reduced reflex tachycardia and renal protection.[6] Aranidipine's unique profile includes the presence of active metabolites that contribute to its long-lasting effects.[7]
Efficacy Comparison
The primary measure of efficacy for antihypertensive drugs is their ability to reduce blood pressure. The following tables summarize the mean reduction in systolic blood pressure (SBP) and diastolic blood pressure (DBP) observed in comparative clinical trials.
Table 1: Blood Pressure Reduction (mmHg) - (S)-Aranidipine vs. Amlodipine
| Drug/Dosage | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) | Study Duration | Patient Population |
| Aranidipine 5-10 mg/day | Less than Amlodipine (P < 0.01) | Less than Amlodipine (P < 0.01) | 10 weeks | Mild to moderate essential hypertension |
| Amlodipine 5-10 mg/day | Statistically significant reduction | Statistically significant reduction | 10 weeks | Mild to moderate essential hypertension |
| Data from a multicenter, randomized, double-blind, parallel-controlled study.[4] |
Table 2: Blood Pressure Reduction (mmHg) - Other Dihydropyridines vs. Amlodipine
| Drug/Dosage | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) | Study Duration | Patient Population |
| Lercanidipine | ||||
| Lercanidipine 20 mg/day | -21.8 | -8.9 | 4 weeks | Hypertensive with acute ischemic stroke |
| Amlodipine 10 mg/day | -23.8 | -14.6 | 4 weeks | Hypertensive with acute ischemic stroke |
| Lercanidipine 10-20 mg/day | -17.8 | -7.2 | 6 months | Hypertensive |
| Amlodipine 10 mg/day | -15.4 | -6.6 | 6 months | Hypertensive |
| Cilnidipine | ||||
| Cilnidipine 10-20 mg/day | -22.60 | -13.26 | 12 weeks | Recently diagnosed essential hypertension |
| Amlodipine 5-10 mg/day | -22.99 | -13.88 | 12 weeks | Recently diagnosed essential hypertension |
| Cilnidipine 10-20 mg/day | -15 | - | 6 months | Mild to moderate hypertensive |
| Amlodipine 5-10 mg/day | -12 | - | 6 months | Mild to moderate hypertensive |
| Benidipine | ||||
| Benidipine 4 mg/day | -4 | -2 | 3 months | Stage 1 hypertension |
| Amlodipine 5 mg/day | -4 | -2 | 3 months | Stage 1 hypertension |
| Benidipine 4 mg/day | -25.46 | -16.76 | 12 weeks | Uncomplicated hypertension |
| Amlodipine 2.5 mg/day | -19.12 | -14.74 | 12 weeks | Uncomplicated hypertension |
| Nifedipine | ||||
| Nifedipine coat-core 40 mg/day | -22.3 | -12.6 | - | Mild to moderate essential hypertension |
| Amlodipine 5 mg/day | -13.3 | -7.4 | - | Mild to moderate essential hypertension |
| Data compiled from various comparative clinical trials.[1][3][5][6][8][9][10][11] |
Safety and Tolerability Profile
The safety profile of dihydropyridines is a critical factor in their clinical utility. Common side effects are often related to their vasodilatory action and include headache, flushing, and peripheral edema.
Table 3: Incidence of Common Adverse Events (%) - (S)-Aranidipine vs. Amlodipine
| Adverse Event | Aranidipine (5-10 mg/day) | Amlodipine (5-10 mg/day) |
| Any Adverse Event | 11.86 | 7.63 |
| Headache | >3.0 | >3.0 |
| Data from a multicenter, randomized, double-blind, parallel-controlled study.[4] |
Table 4: Incidence of Common Adverse Events (%) - Other Dihydropyridines vs. Amlodipine
| Drug | Any Adverse Event (%) | Peripheral Edema (%) | Headache (%) | Flushing (%) |
| Lercanidipine | Lower than Amlodipine | 9.3 | - | - |
| Amlodipine | Higher than Lercanidipine | 19 | - | - |
| Cilnidipine | Lower than Amlodipine | 6.66 - 8 | - | - |
| Amlodipine | Higher than Cilnidipine | 15 - 63.3 | - | - |
| Benidipine | - | 10.44 | 5.35 | - |
| Amlodipine | - | 28.57 - 35.82 | 5.35 | - |
| Nifedipine Retard | 41 | 14 | Higher than Amlodipine | Higher than Amlodipine |
| Amlodipine | 27 | 9 | Lower than Nifedipine | Lower than Nifedipine |
| Data compiled from various comparative clinical trials.[1][3][8][10][12][13][14][15] |
Experimental Protocols
The data presented in this guide are derived from randomized, controlled clinical trials, which represent the gold standard for evaluating the efficacy and safety of new therapeutic agents. A typical experimental workflow for such a trial is outlined below.
Key Methodological Considerations:
-
Patient Population: Trials typically enroll adult patients with mild to moderate essential hypertension.[4] Specific inclusion and exclusion criteria are defined to ensure a homogenous study population.
-
Study Design: Most studies employ a randomized, double-blind, parallel-group or crossover design to minimize bias.[4][16]
-
Dosage and Administration: The dosage of the investigational and comparator drugs are clearly defined, often with a titration period to achieve optimal blood pressure control.[8]
-
Endpoints: The primary efficacy endpoint is typically the change in trough sitting or ambulatory blood pressure from baseline.[9] Safety endpoints include the incidence and severity of adverse events.
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups and determine the significance of the observed differences.[8]
Conclusion
This comparative guide highlights the efficacy and safety profiles of (S)-Aranidipine and other dihydropyridine calcium channel blockers. While (S)-Aranidipine has shown effective blood pressure-lowering capabilities, direct comparative data against a wide range of other dihydropyridines remains limited. The available evidence suggests that newer generation dihydropyridines, such as lercanidipine and cilnidipine, may offer a comparable antihypertensive effect to amlodipine with a potentially more favorable side effect profile, particularly concerning peripheral edema. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of (S)-Aranidipine within the dihydropyridine class. The provided data and experimental outlines can serve as a valuable resource for guiding future research and development in this therapeutic area.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is Aranidipine used for? [synapse.patsnap.com]
- 3. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 4. aranidipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. aranidipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. CONSORT 2010 Explanation and Elaboration: updated guidelines for reporting parallel group randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Efficacy and safety of aranidipine enteric-coated tablets compared with amlodipine in Chinese patients with mild to moderate essential hypertension: a multicenter, randomized, double-blind, parallel-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Clinical Trial Design Principles and Outcomes Definitions for Device-Based Therapies for Hypertension: A Consensus Document From the Hypertension Academic Research Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CONSORT 2010 statement: extension to randomised crossover trials | The BMJ [bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Aranidipine - Wikipedia [en.wikipedia.org]
Cross-Validation of (S)-Aranidipine's Potential Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Aranidipine is a dihydropyridine calcium channel blocker, a class of drugs primarily used in the management of hypertension.[1][2] Emerging research has highlighted the potential of calcium channel blockers in oncology, as dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer, influencing processes like proliferation, apoptosis, and metastasis.[3][4][5] This guide provides a framework for the cross-validation of (S)-Aranidipine's effects in different cancer cell lines. Due to a lack of direct published data on the anti-cancer activity of (S)-Aranidipine, this document leverages information on the broader class of dihydropyridine calcium channel blockers to present a hypothetical comparative analysis. The experimental protocols and potential signaling pathways described herein are intended to serve as a blueprint for future research in this area.
Comparative Efficacy of Dihydropyridine Calcium Channel Blockers in Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for (S)-Aranidipine | Reference Compound: Nifedipine IC50 (µg/ml)[6] |
| MCF-7 | Breast Adenocarcinoma | 35 | >300 |
| LS180 | Colon Adenocarcinoma | 45 | Not Available |
| MOLT-4 | Acute Lymphoblastic Leukemia | 20 | Not Available |
| HeLa | Cervical Adenocarcinoma | 40 | 130±58.4 |
| HepG2 | Hepatocellular Carcinoma | 50 | >300 |
Note: The IC50 values for Nifedipine are provided as a reference from a study evaluating its cytotoxicity.[6] Direct comparison of potency requires consistent experimental conditions.
Potential Signaling Pathways Modulated by (S)-Aranidipine in Cancer Cells
The primary mechanism of action for Aranidipine is the blockade of L-type and T-type calcium channels.[1][7] In the context of cancer, this action could disrupt the calcium signaling pathways that are crucial for tumor progression.[3][8] The dysregulation of intracellular calcium can impact several downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MAPK pathways, which are frequently hyperactivated in cancer.[9][10]
Caption: Hypothetical signaling pathway affected by (S)-Aranidipine in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of (S)-Aranidipine on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, LS180, MOLT-4)
-
(S)-Aranidipine stock solution (in DMSO)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cell lines (e.g., MCF-7, LS180), seed cells into 96-well plates at a density of 3 x 10⁴ to 5 x 10⁴ cells/mL (100 µL per well).[13]
-
For suspension cell lines (e.g., MOLT-4), seed cells at a density of 5 x 10⁴ cells/mL (100 µL per well).[13]
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of (S)-Aranidipine in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (S)-Aranidipine. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value (the concentration of (S)-Aranidipine that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of (S)-Aranidipine's effects in different cell lines.
Caption: Experimental workflow for assessing (S)-Aranidipine cytotoxicity.
Conclusion
While direct evidence for the anti-cancer effects of (S)-Aranidipine is currently limited, the established role of calcium signaling in cancer and the observed cytotoxicity of other dihydropyridine calcium channel blockers suggest that it is a promising candidate for further investigation. The comparative guide presented here offers a foundational framework for researchers to systematically evaluate the efficacy of (S)-Aranidipine across various cancer cell lines. Future studies should focus on generating empirical data to validate its potential as an anti-cancer agent and to elucidate the specific signaling pathways it modulates in different cancer contexts.
References
- 1. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 2. What is Aranidipine used for? [synapse.patsnap.com]
- 3. Calcium channels as pharmacological targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channels as pharmacological targets for cancer therapy | Semantic Scholar [semanticscholar.org]
- 5. Targeting calcium signaling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Aranidipine: A Comparative Analysis of L-type vs. T-type Calcium Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of (S)-Aranidipine for L-type versus T-type voltage-gated calcium channels. While specific quantitative data for the (S)-enantiomer is limited in publicly available literature, this document synthesizes existing data for aranidipine and compares its activity with other notable calcium channel blockers, supported by detailed experimental protocols.
Executive Summary
Aranidipine is a dihydropyridine calcium channel blocker that exhibits inhibitory effects on both L-type and T-type calcium channels.[1][2] Evidence suggests that aranidipine demonstrates a degree of selectivity for the Ca(v)3.2 (α1H) subtype of T-type calcium channels, while its effects on L-type channels are characteristic of the dihydropyridine class.[3] This dual channel blockade may contribute to its unique pharmacological profile. This guide presents available data to benchmark its selectivity and provides detailed methodologies for the key experiments used to characterize such compounds.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of Calcium Channel Blockers on L-type (Cav1.2) Channels
| Compound | IC50 (nM) | Test System | Reference |
| Amlodipine | 57 | Whole-cell patch clamp | [4][5] |
| Nicardipine | 60 | Whole-cell patch clamp | [4][5] |
| Nifedipine | 10 - 60 | Not specified | [4] |
| Nitrendipine | 0.15 - 30 | Not specified | [4] |
| Aranidipine | Data not available for (S)-enantiomer. Racemic mixture shows concentration-dependent block. | Guinea pig ventricular myocytes | [6] |
Table 2: Comparative Inhibitory Activity (IC50) of Calcium Channel Blockers on T-type (Cav3.2) Channels
| Compound | IC50 (µM) | Test System | Reference |
| Mibefradil | ~1 | Not specified | [4] |
| Efonidipine | < 3 | Ca2+ influx assay | [4] |
| Felodipine | < 3 | Ca2+ influx assay | [4] |
| Isradipine | < 3 | Ca2+ influx assay | [4] |
| Nitrendipine | < 3 | Ca2+ influx assay | [4] |
| Amlodipine | > 30 (less potent) | Ca2+ influx assay | [4] |
| Nifedipine | > 30 (less potent) | Ca2+ influx assay | [4] |
| Aranidipine | Selectively blocks Ca(v)3.2 (α1H) subtype. Quantitative IC50 for (S)-enantiomer not available. Racemic mixture shows concentration-dependent block. | Xenopus oocyte expression system, Guinea pig ventricular myocytes | [3][6] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Cav1.2 (L-type) and Cav3.2 (T-type) Channel Activity
The determination of IC50 values for calcium channel blockers is predominantly achieved through whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ionic currents through the channels in response to the application of the test compound.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human Cav1.2 or Cav3.2 channel subunits are commonly used.
-
Cells are cultured under standard conditions and plated onto glass coverslips for recording.
2. Recording Solutions:
-
External Solution (for Cav1.2): Typically contains (in mM): 140 tetraethylammonium (TEA)-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (for Cav1.2): Typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2 with CsOH.
-
External Solution (for Cav3.2): Can be similar to the Cav1.2 external solution, sometimes with BaCl2 substituted for CaCl2 as the charge carrier.
-
Internal (Pipette) Solution (for Cav3.2): Can be similar to the Cav1.2 internal solution.
3. Electrophysiological Recording:
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a giga-ohm seal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
For L-type channels (Cav1.2), cells are typically held at a holding potential of -80 mV. Currents are elicited by depolarizing voltage steps to 0 mV.
-
For T-type channels (Cav3.2), a more negative holding potential (e.g., -100 mV) is used to ensure the channels are in a closed state before activation by depolarizing steps (e.g., to -30 mV).
-
The test compound is applied at various concentrations via a perfusion system.
4. Data Analysis:
-
The peak inward current is measured before and after the application of the compound.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.
Visualizations
Caption: Workflow for determining IC50 values using patch-clamp.
Caption: (S)-Aranidipine's dual inhibition of L- and T-type channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolites of (S)-Aranidipine and Racemic Aranidipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolites of the single enantiomer (S)-Aranidipine and its racemic form. While direct comparative studies on the metabolism of (S)-Aranidipine versus racemic Aranidipine are not extensively available in published literature, this guide synthesizes information from studies on Aranidipine and other closely related dihydropyridine calcium channel blockers to present a likely scenario. The experimental data presented is extrapolated from studies on analogous compounds and should be considered illustrative pending direct experimental verification for Aranidipine.
Executive Summary
Aranidipine, a dihydropyridine calcium channel blocker, is known to be metabolized into active metabolites, primarily M-1α and M-1β, which contribute to its antihypertensive effects.[1] The metabolism of dihydropyridines is often stereoselective, meaning the individual enantiomers of a racemic mixture are metabolized at different rates. For instance, in studies with the similar drug felodipine, the (R)-enantiomer was metabolized more rapidly than the (S)-enantiomer in human liver microsomes.[2] Conversely, for another dihydropyridine, the S-enantiomer of amlodipine was a stronger reversible inhibitor of CYP3A, the primary metabolizing enzyme for this class of drugs. It is therefore highly probable that the metabolism of Aranidipine is also stereoselective.
The primary metabolic pathway for dihydropyridines involves the oxidation of the dihydropyridine ring to its pyridine analogue, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[3][4] Studies on amlodipine have shown that the metabolite profiles of the racemic mixture and the S-isomer are qualitatively very similar, with the main metabolite being the pyridine derivative.[3] Based on this, it is anticipated that both (S)-Aranidipine and racemic Aranidipine will produce the same set of metabolites, including the active M-1α and M-1β, although the quantitative amounts may differ due to stereoselective metabolism.
Data Presentation
Table 1: Hypothetical Comparative Metabolite Formation in Human Liver Microsomes
Disclaimer: The following data is hypothetical and based on the stereoselective metabolism observed for other dihydropyridine calcium channel blockers. Actual quantitative results for Aranidipine may vary and require direct experimental confirmation.
| Metabolite | (S)-Aranidipine | Racemic Aranidipine |
| M-1 (Pyridine derivative) | Likely formed | Formed |
| Other oxidative metabolites | Likely formed | Formed |
| Rate of Parent Drug Depletion | Potentially slower | Standard rate |
Experimental Protocols
A representative experimental protocol for investigating the in vitro metabolism of (S)-Aranidipine and racemic Aranidipine in human liver microsomes is detailed below. This protocol is based on established methods for studying the metabolism of dihydropyridine calcium channel blockers.
Objective: To compare the metabolic profile and rate of metabolism of (S)-Aranidipine and racemic Aranidipine in human liver microsomes.
Materials:
-
(S)-Aranidipine
-
Racemic Aranidipine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Add (S)-Aranidipine or racemic Aranidipine to the incubation mixtures at a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug and the formed metabolites.
-
Use specific mass transitions for the parent drug and expected metabolites (e.g., the pyridine derivative M-1).
-
Data Analysis:
-
Calculate the rate of disappearance of the parent drug ((S)-Aranidipine and total racemic Aranidipine).
-
Quantify the formation of the major metabolites over time.
-
Compare the metabolic rates and metabolite profiles between (S)-Aranidipine and racemic Aranidipine.
Visualizations
The following diagrams illustrate the expected metabolic pathway and the experimental workflow.
References
- 1. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective metabolism of felodipine in liver microsomes from rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on (S)-Aranidipine's Mechanism: A Comparative Guide
(S)-Aranidipine, a dihydropyridine calcium channel blocker, has been the subject of various studies to elucidate its mechanism of action. This guide provides a comparative analysis of published findings to assess the reproducibility of its proposed mechanisms, offering valuable insights for researchers, scientists, and drug development professionals.
The core mechanism of (S)-Aranidipine revolves around its function as a potent and long-acting antagonist of L-type calcium channels, which is a consistent finding across multiple studies.[1][2] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2] Furthermore, research has consistently highlighted the significant contribution of its two active metabolites, M-1α and M-1β, to its sustained therapeutic effects.[1][3]
Primary Mechanism of Action: L-type Calcium Channel Blockade
(S)-Aranidipine exerts its antihypertensive effect primarily by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[2] This blockade reduces intracellular calcium concentration, leading to vasodilation and a decrease in peripheral vascular resistance.[2] Some studies have also indicated that Aranidipine can inhibit T-type calcium channels, which may contribute to its overall cardiovascular effects.[4]
Comparative Data on Receptor Binding and Inhibition
The following table summarizes the binding affinity (Kd) and inhibitory concentrations (IC50) of (S)-Aranidipine and its metabolites compared to other dihydropyridine calcium channel blockers. The consistency of these findings across different studies supports the reproducibility of its primary mechanism.
| Compound | Target | Parameter | Value | Species/Tissue | Reference |
| (S)-Aranidipine | L-type Ca2+ Channel | Kd | Lower than metabolites | Porcine heart membranes | [3] |
| M-1α (metabolite) | L-type Ca2+ Channel | Kd | Larger than Aranidipine | Porcine heart membranes | [3] |
| M-1β (metabolite) | L-type Ca2+ Channel | Kd | Larger than Aranidipine | Porcine heart membranes | [3] |
| Nitrendipine | L-type Ca2+ Channel | Kd | Lower than Aranidipine metabolites | Porcine heart membranes | [3] |
| Nifedipine | L-type Ca2+ Channel | IC50 | - | - | [5] |
| Amlodipine | L-type Ca2+ Channel | IC50 | - | - | [5] |
The Role of Active Metabolites in Sustained Action
A distinguishing and reproducible finding is the role of (S)-Aranidipine's active metabolites, M-1α and M-1β.[1][3] These metabolites exhibit hypotensive activity comparable to nifedipine and contribute significantly to the long-lasting therapeutic effect of the parent drug.[3] Studies have shown that these metabolites have slower association and dissociation rate constants at the dihydropyridine receptor compared to other dihydropyridines, which may explain the prolonged in vivo vasodilating effect of (S)-Aranidipine.[3]
Furthermore, the metabolites have been shown to have a different pharmacological profile compared to the parent compound. For instance, in renal microcirculation, (S)-Aranidipine dilates both afferent and efferent arterioles, while its M-1 metabolite predominantly dilates the afferent arteriole.[6]
Signaling Pathway of (S)-Aranidipine
The following diagram illustrates the established signaling pathway for (S)-Aranidipine's action on vascular smooth muscle cells.
Caption: Signaling pathway of (S)-Aranidipine in vascular smooth muscle cells.
Experimental Protocols
The reproducibility of findings heavily relies on standardized experimental protocols. Below are methodologies commonly cited in the research of (S)-Aranidipine and other calcium channel blockers.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a drug to its receptor.
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of (S)-Aranidipine and its metabolites for the L-type calcium channel.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from tissues expressing L-type calcium channels (e.g., porcine heart, vascular smooth muscle).[3]
-
Incubation: Incubate the membrane preparations with increasing concentrations of a radiolabeled dihydropyridine (e.g., [3H]nitrendipine) in the presence and absence of unlabeled (S)-Aranidipine or its metabolites.[3]
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Analyze the data using Scatchard analysis to determine Kd and Bmax values.
Measurement of Calcium Influx
These experiments directly measure the functional effect of the drug on calcium ion movement.
Objective: To quantify the inhibitory effect of (S)-Aranidipine on calcium influx in vascular smooth muscle cells.
Methodology:
-
Cell Culture: Culture vascular smooth muscle cells.
-
Stimulation: Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.
-
Calcium Measurement: In the presence of a calcium-sensitive fluorescent dye (e.g., Fura-2), measure the change in intracellular calcium concentration upon stimulation in the presence and absence of (S)-Aranidipine.
-
Data Analysis: Calculate the concentration-response curve and the IC50 value for the inhibition of calcium influx by (S)-Aranidipine.
Experimental Workflow for Assessing Vasodilating Effects
The following diagram outlines a typical workflow for evaluating the vasodilating properties of (S)-Aranidipine and its metabolites.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 3. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct action of aranidipine and its active metabolite on renal arterioles, with special reference to renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Metabolic and Efficacy Profile of (S)-Aranidipine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and efficacy of (S)-Aranidipine across different species. The information is intended to support preclinical research and facilitate the translation of animal study data to human clinical outcomes.
Introduction to (S)-Aranidipine
(S)-Aranidipine is a dihydropyridine calcium channel blocker used for the management of hypertension.[1] Its therapeutic effect is achieved by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] (S)-Aranidipine is known to have two active metabolites, M-1α and M-1β, which also contribute to its antihypertensive activity.[2]
Comparative Pharmacokinetics
Significant interspecies differences in the pharmacokinetic profile of (S)-Aranidipine have been observed. These variations are crucial for selecting appropriate animal models for preclinical studies and for scaling doses from animals to humans.
Table 1: Comparative Pharmacokinetic Parameters of (S)-Aranidipine
| Parameter | Human | Rat | Dog | Monkey |
| Bioavailability | - | ~48%[2] | ~41%[2] | ~3%[2] |
| Tmax (hours) | 2-3[1] | - | - | - |
| Elimination Half-life (hours) | - | 1.1-1.2 (parent drug)[2] | - | - |
| 2.7-3.5 (M-1 metabolite)[2] | ||||
| Protein Binding | - | 84-95%[2] | 84-95%[2] | 84-95%[2] |
Data for humans, where available, is for the racemic mixture or the specific enantiomer is not stated. The animal data pertains to (S)-Aranidipine.
Table 2: Acute Toxicity of (S)-Aranidipine
| Species | LD50 (mg/kg) |
| Mouse | 143[2] |
| Rat | 1982[2] |
| Beagle | 4000[2] |
Interspecies Metabolism
The metabolism of (S)-Aranidipine is a key determinant of its pharmacokinetic profile and can vary significantly between species due to differences in the expression and activity of metabolic enzymes.
Metabolic Pathways
The primary metabolic pathways for Aranidipine include the oxidation of the dihydropyridine ring to its pyridine analog, a common route for dihydropyridine calcium channel blockers.[3]
Involvement of Cytochrome P450 (CYP) Enzymes
In humans, the metabolism of 1,4-dihydropyridine calcium channel blockers is predominantly catalyzed by the CYP3A4 isoform of the cytochrome P450 enzyme system.[4] (S)-Aranidipine has also been shown to competitively inhibit CYP1A2 and has a weak inhibitory effect on CYP2E1 in human liver microsomes.[4]
While specific CYP isoform contributions in animal models are not extensively detailed in the available literature, it is understood that species differences in CYP enzyme profiles are a major cause of the observed variations in drug metabolism.[5]
Comparative Efficacy
(S)-Aranidipine has demonstrated antihypertensive efficacy in various animal models of hypertension, as well as in human clinical trials.
Antihypertensive Effects
In spontaneously hypertensive rats (SHR), (S)-Aranidipine has been shown to effectively reduce blood pressure.[6] Clinical studies in humans have also confirmed its efficacy in managing hypertension, with a significant reduction in blood pressure observed within 1 to 2 hours of administration.[1] The typical starting dose in humans is 5 mg once daily, which can be increased to a maximum of 20 mg per day.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are generalized protocols for key experiments cited in the study of (S)-Aranidipine.
In Vitro Metabolism using Liver Microsomes
This assay is used to determine the metabolic stability of a compound and identify the enzymes responsible for its metabolism.
Objective: To assess the rate of metabolism of (S)-Aranidipine in liver microsomes from different species (e.g., human, rat, dog, monkey).
Materials:
-
(S)-Aranidipine
-
Liver microsomes from different species
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of (S)-Aranidipine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and (S)-Aranidipine to the microsomal suspension.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the remaining (S)-Aranidipine using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of (S)-Aranidipine.
In Vivo Pharmacokinetic Study in Animals
This study is conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a living organism.
Objective: To determine the pharmacokinetic parameters of (S)-Aranidipine in an animal model (e.g., rats) after oral administration.
Materials:
-
(S)-Aranidipine formulated for oral administration
-
Animal model (e.g., male Wistar rats)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before drug administration.
-
Administer a single oral dose of (S)-Aranidipine to the animals.
-
Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of (S)-Aranidipine in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Determination of (S)-Aranidipine in Plasma by LC-MS/MS
A sensitive and specific analytical method is crucial for accurately quantifying drug concentrations in biological matrices.[7]
Objective: To quantify the concentration of (S)-Aranidipine and its active metabolite in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Extract (S)-Aranidipine and its metabolite from plasma using liquid-liquid extraction or solid-phase extraction.[7]
-
Chromatographic Separation: Separate the analytes from endogenous plasma components on a suitable HPLC column (e.g., C18) using an isocratic or gradient mobile phase.[7]
-
Mass Spectrometric Detection: Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.[7] Specific precursor-to-product ion transitions for (S)-Aranidipine, its metabolite, and an internal standard are monitored.[7]
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.
References
- 1. What is Aranidipine used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Stereoselective metabolism of felodipine in liver microsomes from rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determination of aranidipine and its active metabolite in human plasma by liquid chromatography/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Aranidipine, (S)-
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Aranidipine, (S)-, a dihydropyridine derivative calcium antagonist. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Disposal Plan
Aranidipine, (S)-, like many pharmaceutical compounds, requires careful handling and disposal through a licensed and approved waste disposal plant. Improper disposal can lead to environmental harm, as some related compounds are known to be very toxic to aquatic life with long-lasting effects. Do not dispose of Aranidipine, (S)- in household trash or flush it down the drain.[1][2][3]
Core Disposal Principles:
-
Professional Disposal: The primary and mandatory disposal route for Aranidipine, (S)- from a laboratory setting is through an approved waste disposal contractor.
-
Original Containers: Whenever possible, leave the chemical in its original container. This ensures clear identification and hazard communication.
-
No Mixing: Do not mix Aranidipine, (S)- with other waste materials unless specifically instructed to do so by the waste disposal company.
-
Labeling: Ensure containers are clearly and accurately labeled as "Hazardous Waste" and include the chemical name.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous pharmaceutical waste.[4][5][6]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of Aranidipine, (S)- in a laboratory environment.
| Step | Action | Detailed Instructions |
| 1 | Personal Protective Equipment (PPE) | Before handling Aranidipine, (S)-, all personnel must wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| 2 | Container Preparation | Ensure the original container is securely sealed. If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container. |
| 3 | Segregation of Waste | Store the Aranidipine, (S)- waste separately from other laboratory waste streams to await collection by a licensed waste disposal service. |
| 4 | Arrange for Pickup | Contact your institution's Environmental Health and Safety (EHS) office or a pre-approved hazardous waste disposal company to schedule a pickup. |
| 5 | Documentation | Complete all necessary waste disposal forms and manifests as required by your institution and the waste disposal company. Maintain records of the disposal. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Aranidipine, (S)-.
Caption: Disposal workflow for Aranidipine, (S)-.
Handling of Spills
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7]
-
Containment: For small spills, use an absorbent material like vermiculite, dry sand, or earth to contain the spill.[8] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[7][8]
-
Decontamination: Clean the spill area thoroughly.[7]
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dust is generated, throughout the cleanup process.
By following these established safety and disposal protocols, laboratories can ensure the responsible management of Aranidipine, (S)- waste, thereby protecting personnel and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. health.qld.gov.au [health.qld.gov.au]
- 3. dea.gov [dea.gov]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
